Cy5-PEG3-Tetrazin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C51H65ClN8O5 |
|---|---|
Molecular Weight |
905.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]hexanamide chloride |
InChI |
InChI=1S/C51H64N8O5.ClH/c1-38-54-56-49(57-55-38)40-26-24-39(25-27-40)37-53-48(61)28-31-62-33-35-64-36-34-63-32-29-52-47(60)23-11-8-16-30-59-44-20-15-13-18-42(44)51(4,5)46(59)22-10-7-9-21-45-50(2,3)41-17-12-14-19-43(41)58(45)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-37H2,1-6H3,(H-,52,53,60,61);1H |
InChI Key |
JZCJCUCLPDFIHY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cy5-PEG3-Tetrazine in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG3-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its molecular components, the underlying chemical principles of its reactivity, its diverse applications in biological research and drug development, and detailed protocols for its use.
Introduction to Cy5-PEG3-Tetrazine
Cy5-PEG3-Tetrazine is a multi-functional molecule designed for specific and efficient labeling of biomolecules in complex biological environments.[1] Its utility stems from the unique properties of its three core components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its excitation and emission maxima in the red spectrum (~650/670 nm) are advantageous for biological imaging because they minimize background autofluorescence from cells and tissues.[1][] This allows for high sensitivity and deep tissue penetration.[3][4]
-
PEG3 (3-unit Polyethylene Glycol): A short, flexible, and hydrophilic spacer. The PEG linker enhances the water solubility of the entire molecule, which is crucial for its use in aqueous biological systems. It also acts as a spacer, physically separating the Cy5 dye from the target biomolecule to reduce the risk of steric hindrance and fluorescence quenching.
-
Tetrazine: A highly reactive moiety that serves as the bioorthogonal "handle." Tetrazines readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, as it proceeds rapidly under physiological conditions without the need for toxic catalysts like copper.
The combination of these three components makes Cy5-PEG3-Tetrazine a powerful tool for fluorescently labeling biomolecules that have been pre-functionalized with a TCO group.
The Core of its Function: The Tetrazine-TCO Ligation
The primary application of Cy5-PEG3-Tetrazine in bioorthogonal chemistry is its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) derivative. This reaction is renowned for its exceptional speed and specificity.
The process involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine linkage. The reaction is highly efficient even at the low concentrations typical of biological systems.
Quantitative Data
The performance of Cy5-PEG3-Tetrazine is defined by its photophysical properties and the kinetics of its bioorthogonal reaction.
Photophysical Properties of Cy5
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ |
Reaction Kinetics: Tetrazine-TCO Ligation
The reaction between tetrazine and trans-cyclooctene is one of the fastest bioorthogonal reactions currently known.
| Reaction Pair | Second-Order Rate Constant (k₂) | Source(s) |
| Tetrazine + trans-cyclooctene (TCO) | 800 - 30,000 M⁻¹s⁻¹ | |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2000 M⁻¹s⁻¹ | |
| Dipyridyl Tetrazine + TCO-functionalized antibody | 13,090 ± 80 M⁻¹s⁻¹ | |
| Water-soluble 3,6-dipyridyl-s-tetrazine + d-TCO | 366,000 ± 15,000 M⁻¹s⁻¹ |
Note: The reaction rate is dependent on the specific substitutions on both the tetrazine and the TCO, as well as solvent conditions.
Key Applications in Research and Drug Development
The unique properties of Cy5-PEG3-Tetrazine have led to its adoption in a variety of applications:
-
Cellular Imaging: Researchers can genetically encode or metabolically introduce TCO-modified biomolecules into cells and then use Cy5-PEG3-Tetrazine for specific fluorescent labeling and visualization. This allows for the tracking of proteins, glycans, and other molecules in living cells with high signal-to-noise ratios.
-
In Vivo Imaging: The far-red fluorescence of Cy5 is well-suited for deep tissue imaging in animal models. A common strategy is pre-targeted imaging, where a TCO-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, Cy5-PEG3-Tetrazine is injected, which rapidly "clicks" to the antibody, enabling fluorescent imaging of the tumor with minimal background signal.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, the tetrazine-TCO ligation can be used to attach a cytotoxic drug to a tumor-targeting antibody. The stability of the resulting conjugate and the specificity of the reaction are highly advantageous in this context.
-
Flow Cytometry: Cy5 is a commonly used fluorophore in flow cytometry for identifying and sorting cells based on the presence of specific markers. Cy5-PEG3-Tetrazine allows for the labeling of cell surface markers that have been modified with a TCO group.
Experimental Protocols
General Protocol for Live-Cell Labeling
This protocol outlines a general workflow for labeling the surface of live cells that have been engineered to express a TCO-modified protein or glycan.
Materials:
-
TCO-modified cells cultured in a suitable imaging dish
-
Cy5-PEG3-Tetrazine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Complete cell culture medium
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 1-10 µM in complete cell culture medium. The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
Culture TCO-modified cells to the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
-
-
Labeling:
-
Add the Cy5-PEG3-Tetrazine working solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope or flow cytometer equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm; Emission: >665 nm).
-
General Protocol for Antibody Conjugation with TCO
This protocol describes the labeling of an antibody with a TCO-NHS ester for subsequent reaction with Cy5-PEG3-Tetrazine.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into an amine-free buffer like PBS using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-conjugated antibody is now ready for reaction with Cy5-PEG3-Tetrazine.
-
Visualizations
Caption: Modular components of the Cy5-PEG3-Tetrazine probe.
Caption: The IEDDA reaction pathway.
Caption: Experimental workflow for live-cell labeling.
Caption: Pre-targeted in vivo imaging workflow.
References
An In-depth Technical Guide to Cy5-PEG3-Tetrazine: Structure, Properties, and Applications
This guide provides a comprehensive overview of Cy5-PEG3-Tetrazine, a key reagent in modern bioconjugation, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry, supported by detailed experimental protocols and illustrative diagrams.
Core Concepts: Structure and Functionality
Cy5-PEG3-Tetrazine is a compound comprised of three key functional moieties: a Cyanine 5 (Cy5) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a tetrazine reactive group.[1] The Cy5 dye is a far-red fluorescent probe, making it highly suitable for biological imaging applications where minimizing background autofluorescence is critical.[2] The hydrophilic PEG3 linker enhances the water solubility of the molecule and provides spatial separation between the dye and the target biomolecule, which can help to preserve the function of both. The tetrazine group is the reactive handle that enables highly specific and rapid covalent bond formation with a trans-cyclooctene (TCO) partner through a bioorthogonal reaction.[1][3][4]
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The reaction between tetrazine and TCO, known as the inverse-electron demand Diels-Alder (iEDDA) reaction, is a prime example of such a process, noted for its exceptional speed and selectivity.
Chemical and Physical Properties
The utility of Cy5-PEG3-Tetrazine in research and drug development is underpinned by its specific chemical and photophysical properties. Below is a summary of these key characteristics.
| Property | Value | Source(s) |
| Molecular Weight | ~919.27 g/mol (for a similar structure) | |
| Appearance | Blue solid | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.27 | |
| Storage Conditions | -20°C, desiccated, protected from light |
The iEDDA Reaction: Mechanism of Action
The core reactivity of Cy5-PEG3-Tetrazine lies in the inverse-electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) functionalized molecule. This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst. The reaction is initiated between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine linkage.
Caption: Mechanism of the inverse-electron demand Diels-Alder (iEDDA) reaction.
Experimental Protocols
The following sections provide generalized protocols for the use of Cy5-PEG3-Tetrazine in the labeling of biomolecules. These should be optimized for specific experimental contexts.
Labeling of a TCO-Modified Protein
This protocol outlines the steps for conjugating Cy5-PEG3-Tetrazine to a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG3-Tetrazine
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO or DMF (e.g., at 10 mM).
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the Cy5-PEG3-Tetrazine stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Separate the Cy5-labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Caption: Experimental workflow for labeling a TCO-modified protein with Cy5-PEG3-Tetrazine.
Purification and Characterization of Labeled Proteins
Effective purification is crucial to remove unconjugated dye, which can lead to background signal and inaccurate quantification.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the larger labeled protein from the smaller, free dye molecules.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the labeled protein. The presence of fluorescence in the protein band and the absence of a band at the molecular weight of the free dye indicates successful conjugation and purification.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can confirm the covalent attachment of the dye and help determine the degree of labeling by comparing the mass of the labeled and unlabeled protein.
Applications in Drug Development and Research
The unique properties of Cy5-PEG3-Tetrazine make it a valuable tool in various stages of drug development and fundamental research.
Pretargeted Drug Delivery
Pretargeted strategies are designed to improve the therapeutic index of drugs by separating the targeting and delivery steps. In this approach, a TCO-modified targeting moiety (e.g., an antibody) is administered first, allowing it to accumulate at the target site (e.g., a tumor) and clear from circulation. Subsequently, a tetrazine-linked therapeutic agent (e.g., Cy5-PEG3-Tetrazine for imaging or a drug-tetrazine conjugate) is administered. The rapid iEDDA reaction ensures that the payload is captured and concentrated specifically at the target site, minimizing off-target effects.
Caption: Logical workflow of a pretargeted imaging strategy using the TCO-tetrazine reaction.
In Vitro and In Vivo Imaging
The far-red fluorescence of Cy5 is ideal for live-cell imaging, flow cytometry, and in vivo imaging, where it provides a high signal-to-noise ratio. The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific labeling of cellular targets in complex biological media and even in living organisms with minimal disruption to the system. This enables the tracking of biomolecules, visualization of cellular processes, and assessment of drug localization and target engagement.
References
The Principle of Inverse Electron Demand Diels-Alder (iEDDA) with Tetrazine: A Technical Guide
The inverse electron demand Diels-Alder (iEDDA) reaction, particularly utilizing 1,2,4,5-tetrazines, has rapidly become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, high degree of specificity, and ability to function within complex biological systems without the need for a catalyst make it an indispensable tool for researchers, scientists, and drug development professionals.[1][2] This technical guide provides an in-depth exploration of the core principles of the tetrazine-iEDDA reaction, complete with detailed experimental protocols and a summary of key quantitative data to facilitate its successful implementation.
Core Principles of the Tetrazine iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[1][3] In contrast to the classical Diels-Alder reaction, the iEDDA reaction's energetics are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The exceptionally rapid kinetics of the tetrazine-iEDDA reaction are attributed to the narrow energy gap between these frontier molecular orbitals.
Mechanism: The reaction is initiated by a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, leading to the irreversible expulsion of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine. The release of N₂ as the sole byproduct is a significant advantage in biological applications.
dot
References
A Technical Guide to Cy5-PEG3-Tetrazine and trans-cyclooctene (TCO) Bioorthogonal Ligation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained trans-cyclooctenes (TCO) represents a pinnacle of bioorthogonal chemistry.[1][2] Its exceptionally fast reaction kinetics, specificity, and ability to proceed within complex biological media without a catalyst have made it an indispensable tool for site-specific labeling, in vivo imaging, and drug delivery. This guide provides an in-depth examination of the reaction mechanism between a specific, commonly used reagent pair: Cy5-PEG3-Tetrazine and a trans-cyclooctene derivative. It includes a summary of kinetic data, detailed experimental protocols for protein and cell labeling, and workflow visualizations to facilitate a comprehensive understanding of this powerful bioconjugation technique.
The Core Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition
The ligation of a 1,2,4,5-tetrazine with a trans-cyclooctene is a multi-step process initiated by a [4+2] cycloaddition. Unlike conventional Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[1][3] This inverted electronic demand is key to its bioorthogonality, as most biological molecules are electron-rich and thus do not readily react with the tetrazine.
The mechanism proceeds as follows:
-
[4+2] Cycloaddition: The tetrazine ring reacts with the double bond of the highly strained TCO to form an unstable bicyclic intermediate.[4]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a cycloreversion (a retro-Diels-Alder reaction) that eliminates a molecule of nitrogen gas (N₂). This step is irreversible and serves as the thermodynamic driving force for the entire ligation process.
-
Product Formation: The expulsion of N₂ results in the formation of a stable 4,5-dihydropyridazine product, which may then oxidize to the corresponding pyridazine.
The PEG3 linker on the Cy5-tetrazine reagent enhances aqueous solubility, a crucial feature for biological applications, while the Cy5 fluorophore allows for sensitive detection. The strain of the TCO double bond is a critical factor; TCO is approximately seven orders of magnitude more reactive than its unstrained cis-cyclooctene isomer.
Quantitative Data: Reaction Kinetics
The Tz-TCO ligation is renowned for its speed, with second-order rate constants (k₂) that are among the fastest known in bioorthogonal chemistry. These rates can be influenced by the specific substituents on both the tetrazine and TCO rings, as well as the solvent system. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.
| Reactant Pair | Second-Order Rate Constant (k₂) | Solvent | Temperature (°C) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol:Water | 25 | |
| Dioxolane-fused TCO (d-TCO) + 3,6-dipyridyl-s-tetrazine | ~366,000 M⁻¹s⁻¹ | Water | 25 | |
| Phenyl-tetrazine + TCO | ~100 M⁻¹s⁻¹ | 1,4-Dioxane | 25 | |
| 2-pyridyl-tetrazine + TCO | ~620 M⁻¹s⁻¹ | 1,4-Dioxane | 25 | |
| Various Tetrazines + TCO-PEG₄ | 39,000 - 73,000 M⁻¹s⁻¹ | DPBS (pH 7.4) | 37 |
Note: The presence of a PEG linker does not significantly impede the inherent reactivity of the core TCO and tetrazine moieties.
Experimental Protocols
The following protocols provide a general framework for the use of Cy5-PEG3-Tetrazine and TCO derivatives in common research applications. Optimization may be required for specific proteins, cell lines, or experimental conditions.
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare TCO-NHS Stock: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization: The TCO-labeled protein is now ready for ligation with Cy5-PEG3-Tetrazine. The degree of labeling can be determined by mass spectrometry.
Protocol 2: Live-Cell Labeling via Pretargeting
This protocol outlines a two-step "pretargeting" approach where cells are first labeled with a TCO-modified antibody, followed by the addition of the Cy5-PEG3-Tetrazine probe.
Materials:
-
Cells expressing the target of interest
-
TCO-labeled antibody (or other targeting moiety)
-
Cy5-PEG3-Tetrazine
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate Cy5 filter sets
Procedure:
-
Pre-targeting Step: Incubate cells with the TCO-labeled antibody in live-cell imaging medium. A typical concentration is 10-100 nM for 30-60 minutes at 37°C.
-
Washing Step: Gently wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound TCO-antibody.
-
Ligation and Imaging: Prepare a staining solution of Cy5-PEG3-Tetrazine in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging using a fluorescence microscope. The Cy5 signal will develop rapidly as the ligation occurs. Time-lapse imaging can be used to monitor the process.
Conclusion
The Cy5-PEG3-Tetrazine and TCO reaction system provides an exceptionally rapid, specific, and versatile method for bioconjugation. Its bioorthogonality and high reaction rates enable researchers to perform complex labeling experiments in vitro and in vivo with high efficiency, even at low reactant concentrations. Understanding the core IEDDA mechanism, kinetic parameters, and established protocols is essential for leveraging the full potential of this powerful chemical tool in drug development, diagnostics, and fundamental biological research.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Cy5-PEG3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of Cy5-PEG3-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for labeling and imaging applications. This document outlines the key photophysical parameters, detailed experimental methodologies for their characterization, and a depiction of its application in bioorthogonal reactions.
Core Photophysical Characteristics
Cy5-PEG3-Tetrazine is a fluorescent molecule composed of a Cyanine 5 (Cy5) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a tetrazine moiety. The Cy5 core is responsible for its far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The tetrazine group enables rapid and specific covalent labeling of molecules functionalized with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2]
Quantitative Data Summary
The following table summarizes the key photophysical properties of Cy5-Tetrazine and its close derivatives. While specific data for the PEG3 variant is not extensively published, the properties are primarily determined by the Cy5-tetrazine core and are expected to be very similar.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][5] |
| Emission Maximum (λem) | ~662 - 670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | ~0.2 - 0.27 | |
| Recommended Laser Line | 633 nm or 647 nm | |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Accurate characterization of the photophysical properties of fluorescent probes is crucial for their effective application. Below are detailed protocols for measuring the key spectral characteristics of Cy5-PEG3-Tetrazine.
Measurement of Absorption and Emission Spectra
Objective: To determine the maximal excitation and emission wavelengths of Cy5-PEG3-Tetrazine.
Materials:
-
Cy5-PEG3-Tetrazine
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in a suitable solvent (e.g., DMSO).
-
Prepare a dilute working solution (in the micromolar range) in the desired measurement solvent (e.g., PBS) to ensure the absorbance at the excitation maximum is below 0.1 to minimize inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer over a wavelength range of approximately 500 nm to 750 nm.
-
Use the same solvent as a blank for baseline correction.
-
The wavelength at which the maximum absorbance is observed is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Using a spectrofluorometer, excite the sample at its determined λex.
-
Record the fluorescence emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to 800 nm.
-
The emission spectra should be corrected for the wavelength-dependent response of the detector.
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of Cy5-PEG3-Tetrazine at a specific wavelength.
Procedure:
-
Prepare a series of dilutions of Cy5-PEG3-Tetrazine in the chosen solvent.
-
Measure the absorbance of each dilution at the λex.
-
Plot the absorbance at λex versus the concentration of the dye.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the linear fit of this plot, where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of fluorescence emission. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Cy5-PEG3-Tetrazine solution
-
A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.94). The standard should absorb at a similar wavelength to the sample.
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the Cy5-PEG3-Tetrazine and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation:
Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the unknown and standard, respectively.
-
n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Experimental Workflow for Spectral Characterization
Caption: Workflow for determining the excitation and emission maxima of Cy5-PEG3-Tetrazine.
Bioorthogonal Labeling via IEDDA Reaction
Caption: The IEDDA reaction pathway for labeling with Cy5-PEG3-Tetrazine.
References
An In-depth Technical Guide on the Water Solubility and Biocompatibility of PEGylated Cy5-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and biocompatibility of PEGylated Cy5-Tetrazine, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a resource for researchers and professionals in molecular imaging, drug development, and biomedical research, offering detailed insights into the physicochemical properties, relevant experimental protocols, and the underlying principles of its application.
Introduction to PEGylated Cy5-Tetrazine
PEGylated Cy5-Tetrazine is a versatile fluorescent probe meticulously designed for bioorthogonal labeling and imaging. It is a tripartite molecule comprising a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and a tetrazine moiety. Each component plays a crucial role in its function:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[1] Its operation in the far-red spectrum is advantageous for biological imaging as it minimizes background autofluorescence from tissues and cells.[2]
-
PEG (Polyethylene Glycol) Linker: A hydrophilic polymer chain that significantly enhances the water solubility of the otherwise hydrophobic Cy5 dye.[1][3] PEGylation also improves the molecule's biocompatibility, can influence its pharmacokinetic profile, and reduces non-specific binding.[2]
-
Tetrazine: A highly reactive moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly within living systems without interfering with native biochemical processes.
The primary application of PEGylated Cy5-Tetrazine is in pre-targeted in vivo imaging. In this strategy, a TCO-modified targeting molecule, such as an antibody, is administered first and allowed to accumulate at the target site. Subsequently, the PEGylated Cy5-Tetrazine is introduced, which rapidly and specifically reacts with the TCO-tagged molecule, enabling highly specific and high-contrast fluorescence imaging.
Water Solubility
The aqueous solubility of PEGylated Cy5-Tetrazine is a critical parameter for its use in biological systems. While the parent Cy5 dye has limited water solubility, the incorporation of a PEG linker dramatically improves its hydrophilicity.
Quantitative Solubility Data
Precise quantitative solubility data for specific PEGylated Cy5-Tetrazine conjugates (e.g., Cy5-PEG8-Tetrazine) in aqueous buffers is not extensively reported in publicly available literature. However, various derivatives are marketed as having good water solubility. For instance, sulfonated versions of cyanine dyes are known to be highly water-soluble. The general solubility characteristics are summarized in the table below.
| Compound | Solvent | Solubility | Source |
| Cy5-PEG-methyltetrazine | Water, DMSO, DCM, DMF | Water-soluble | |
| Cy5 Tetrazine (sulfonated) | Water, DMSO, DMF | Water-soluble | |
| Non-sulfonated Cyanines | Aqueous buffers | Low solubility |
Experimental Protocol for Determining Water Solubility
Researchers can determine the aqueous solubility of a specific PEGylated Cy5-Tetrazine conjugate using the following UV-Vis spectroscopy-based protocol.
Objective: To estimate the aqueous solubility of PEGylated Cy5-Tetrazine in a buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
PEGylated Cy5-Tetrazine
-
Water-miscible organic solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of PEGylated Cy5-Tetrazine.
-
Dissolve the compound in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest to generate a standard curve.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5 (approximately 650 nm).
-
Plot absorbance versus concentration to create a calibration curve and determine the molar extinction coefficient.
-
-
Saturation of the Aqueous Solution:
-
Add an excess amount of the PEGylated Cy5-Tetrazine to a known volume of the aqueous buffer.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
-
Concentration Determination:
-
Measure the absorbance of the clear supernatant at the maximum absorbance wavelength.
-
Use the previously generated calibration curve to determine the concentration of the dissolved PEGylated Cy5-Tetrazine. This concentration represents the aqueous solubility under the tested conditions.
-
Biocompatibility
A significant advantage of the tetrazine-TCO ligation for in vivo applications is its exceptional biocompatibility. This is primarily because the reaction does not necessitate a cytotoxic catalyst, such as copper, which is often required for other click chemistry reactions.
General Biocompatibility Profile
The components of PEGylated Cy5-Tetrazine are generally considered to have a favorable biocompatibility profile:
-
Tetrazine and TCO: These moieties are abiotic and do not typically interact with biological molecules, ensuring the high specificity of the labeling reaction.
-
PEG: PEGylation is a widely used strategy to enhance the biocompatibility of molecules by reducing immunogenicity and non-specific interactions.
-
Cy5: While some cyanine dyes can exhibit cytotoxicity at high concentrations, their use in imaging applications is generally at concentrations that are considered safe.
Quantitative Cytotoxicity Data
Given the lack of specific data, it is recommended that researchers perform cytotoxicity assays for their specific PEGylated Cy5-Tetrazine construct and cell lines of interest.
Experimental Protocol for Assessing Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.
Objective: To determine the IC50 value of PEGylated Cy5-Tetrazine in a specific cell line.
Materials:
-
PEGylated Cy5-Tetrazine
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of PEGylated Cy5-Tetrazine in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualizations
The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of PEGylated Cy5-Tetrazine's functionality lies in the iEDDA reaction.
Caption: The iEDDA reaction between PEGylated Cy5-Tetrazine and a TCO-modified biomolecule.
Experimental Workflow for Pre-targeted In Vivo Imaging
A typical experimental workflow for pre-targeted in vivo imaging using PEGylated Cy5-Tetrazine is a two-step process.
Caption: A generalized workflow for pre-targeted in vivo fluorescence imaging.
Conclusion
PEGylated Cy5-Tetrazine is a powerful tool for bioorthogonal chemistry, offering a combination of excellent water solubility, biocompatibility, and rapid, specific reactivity. The PEG linker is instrumental in conferring favorable physicochemical properties for in vivo applications. While precise quantitative data on water solubility and cytotoxicity are not always readily available and should be determined empirically for specific constructs and applications, the general principles and protocols outlined in this guide provide a solid foundation for researchers. The highly efficient and biocompatible nature of the iEDDA reaction makes PEGylated Cy5-Tetrazine an invaluable reagent for advanced imaging and drug delivery applications.
References
The Cy5 Fluorophore: A Technical Guide to its Applications in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
The cyanine dye, Cy5, has established itself as a cornerstone fluorophore in biological imaging. Its far-red spectral properties, combined with a high extinction coefficient and good quantum yield, make it an invaluable tool for a diverse range of applications, from fundamental cell biology to preclinical in vivo studies. This technical guide provides an in-depth overview of Cy5's properties, conjugation chemistries, and its application in key biological imaging techniques.
Core Properties of Cy5
Cy5 is a synthetic polymethine dye characterized by its fluorescence in the far-red region of the spectrum.[1] This intrinsic property is a significant advantage in biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[1][2] The key spectral and photophysical properties of Cy5 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649-651 nm | [3][4] |
| Emission Maximum (λem) | ~666-670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2-0.27 | |
| Molecular Weight | ~1500 Da |
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy5 is considered a bright dye, its quantum yield is moderate compared to some other fluorophores. However, its high extinction coefficient contributes significantly to its overall brightness. Cy5 exhibits good photostability, allowing for prolonged imaging sessions without significant signal loss. However, like all fluorophores, it is susceptible to photobleaching under intense illumination.
Conjugation Chemistry
The versatility of Cy5 lies in its ability to be chemically conjugated to a wide array of biomolecules, including antibodies, proteins, nucleic acids, and small molecules. The most common conjugation strategy involves the use of an N-hydroxysuccinimide (NHS) ester derivative of Cy5, which readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable amide bond. Thiol-reactive maleimide derivatives are also available for labeling cysteine residues.
Below is a generalized workflow for conjugating Cy5 NHS ester to a protein, such as an antibody.
Key Applications in Biological Imaging
Immunofluorescence
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. Cy5-conjugated secondary antibodies are widely used in IF protocols due to the low background fluorescence in the far-red spectrum.
Experimental Protocol: Immunofluorescence Staining of Cultured Cells
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the Cy5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 5.
-
Counterstaining and Mounting: Counterstain the nuclei with a suitable dye (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for Cy5 (e.g., excitation at 633 nm or 647 nm).
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent physical process by which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through non-radiative dipole-dipole coupling. Cy5 is commonly used as an acceptor in FRET pairs with donor fluorophores such as Cy3. The Cy3-Cy5 pair has a Förster distance (R₀) of approximately 50 Å, making it suitable for studying protein-protein interactions, conformational changes, and nucleic acid dynamics.
In Vivo Imaging
The far-red emission of Cy5 allows for deeper tissue penetration compared to fluorophores with shorter emission wavelengths, making it a valuable tool for in vivo imaging in small animals. Cy5 and its derivatives, such as Cy5.5, are frequently used to label antibodies, peptides, nanoparticles, and small molecules for tracking their biodistribution and targeting capabilities in preclinical models of disease.
Experimental Protocol: In Vivo Imaging of a Cy5-Labeled Antibody in a Tumor-Bearing Mouse
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunocompromised mice.
-
Probe Administration: Once tumors reach a suitable size, intravenously inject the Cy5-labeled antibody into the mice.
-
Imaging: At various time points post-injection (e.g., 3, 24, 48, 72 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for Cy5.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibody.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to assess targeting efficiency and clearance of the probe.
Data Presentation: Quantitative Comparison of Cy5 and Related Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Brightness (ε x Φ) |
| Cy5 | 649 | 667 | 250,000 | 0.27 | 67,500 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 |
| Cy5.5 | 678 | 695 | 250,000 | 0.28 | 70,000 |
| Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36 | 65,880 |
Note: Values are approximate and can vary depending on the conjugation partner and solvent environment. Data compiled from multiple sources for comparison.
Conclusion
Cy5 remains a highly relevant and powerful fluorophore for a multitude of biological imaging applications. Its far-red spectral properties, robust photostability, and versatile conjugation chemistry have solidified its place in the toolkits of researchers in both academic and industrial settings. While newer generations of dyes may offer advantages in specific contexts, the well-characterized nature and cost-effectiveness of Cy5 ensure its continued and widespread use in the advancement of biological and biomedical research.
References
The Critical Role of the PEG3 Linker in Cy5-Tetrazine Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry and its applications in targeted therapies and advanced imaging, Cy5-tetrazine probes have emerged as indispensable tools. The efficacy of these probes is profoundly influenced by the linker connecting the Cy5 fluorophore to the tetrazine moiety. This technical guide delves into the pivotal role of the polyethylene glycol (PEG) linker, with a specific focus on the short-chain PEG3 variant, in modulating the physicochemical and biological properties of Cy5-tetrazine probes.
Core Concepts: Bioorthogonal Chemistry and Probe Architecture
The functionality of Cy5-tetrazine probes is anchored in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction transpires between an electron-deficient tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), to forge a stable covalent bond. The reaction's high speed and specificity under physiological conditions, without interfering with native biological processes, make it ideal for in vivo applications.[1][2]
A typical Cy5-tetrazine probe is composed of three integral parts:
-
Cy5 Fluorophore: A far-red fluorescent dye enabling sensitive detection with minimal background autofluorescence in biological tissues.[]
-
Tetrazine: The bioorthogonal reactive group that participates in the iEDDA reaction.[2]
-
Linker: A chemical bridge connecting the Cy5 and tetrazine components. The choice of this linker is a critical determinant of the probe's overall performance.
This guide focuses on the PEG3 linker, a hydrophilic spacer composed of three ethylene glycol units.
Figure 1: Core components of a Cy5-PEG3-Tetrazine probe.
The Multifaceted Role of the PEG3 Linker
The incorporation of a PEG3 linker into a Cy5-tetrazine probe imparts several advantageous properties that are crucial for in vivo applications.
2.1. Enhanced Hydrophilicity and Solubility: The inherent hydrophobicity of the Cy5 dye and the tetrazine moiety can lead to aggregation in aqueous biological environments. The hydrophilic PEG3 linker significantly improves the water solubility of the probe, preventing aggregation and ensuring its efficient delivery and distribution in the bloodstream.[4]
2.2. Improved Pharmacokinetics and Biodistribution: PEGylation, even with a short linker like PEG3, increases the hydrodynamic radius of the probe. This subtle increase can lead to reduced renal clearance and a prolonged circulation half-life compared to non-PEGylated probes. This extended circulation time allows for greater accumulation at the target site, which is particularly beneficial in pre-targeting strategies.
2.3. Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker helps to minimize non-specific binding to proteins and other biological macromolecules. This reduction in non-specific interactions leads to lower background signals and an improved signal-to-noise ratio in imaging applications.
2.4. Spatial Separation and Steric Hindrance: The PEG3 linker acts as a spacer, physically separating the bulky Cy5 fluorophore from the reactive tetrazine moiety. This separation mitigates potential steric hindrance, ensuring that the tetrazine's reactivity with its TCO target is not compromised.
Figure 2: Key advantages conferred by the PEG3 linker.
Quantitative Data Presentation
While direct comparative data for a PEG3 linker is limited, the following tables summarize the expected trends based on studies comparing non-PEGylated probes with those containing short PEG linkers (e.g., PEG4). The properties of a PEG3 linker are expected to be intermediate between a non-PEGylated probe and a PEG4-ylated probe.
Table 1: Physicochemical Properties
| Property | Non-PEGylated | PEG3 (Inferred) | Short PEG (e.g., PEG4) |
| Lipophilicity (logP) | High | Moderate | Lower |
| Water Solubility | Low | Moderate | High |
| Molecular Weight | Lower | Slightly Increased | Increased |
Table 2: Pharmacokinetic and In Vivo Performance
| Parameter | Non-PEGylated | PEG3 (Inferred) | Short PEG (e.g., PEG4) |
| Blood Clearance | Fast | Slower | Slower |
| Circulation Half-life | Short | Longer | Longer |
| Tumor Uptake | Variable | Potentially Improved | Improved |
| Non-Specific Tissue Accumulation | Higher | Lower | Lower |
Table 3: Reaction Kinetics
| Parameter | Non-PEGylated | PEG3 (Inferred) | Short PEG (e.g., PEG4) |
| Second-Order Rate Constant (k₂) | Fast | Slightly Reduced | Slightly Reduced |
Note: The intrinsic reactivity of the tetrazine core is the primary driver of the reaction kinetics. While a short PEG linker is not expected to significantly alter the electronic properties of the tetrazine, very long PEG chains can introduce steric hindrance that may slightly reduce the reaction rate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of Cy5-PEG3-Tetrazine probes.
4.1. Synthesis of Cy5-PEG3-Tetrazine
This protocol describes a general two-step synthesis.
Materials:
-
Amine-PEG3-Carboxylic Acid
-
Cy5-NHS ester
-
Amino-functionalized Tetrazine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Synthesis of Cy5-PEG3-Carboxylic Acid:
-
Dissolve Amine-PEG3-Carboxylic Acid (1.2 equivalents) and TEA (3 equivalents) in anhydrous DMF.
-
Add Cy5-NHS ester (1 equivalent) to the solution.
-
Stir the reaction at room temperature for 4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Cy5-PEG3-Carboxylic Acid intermediate by reverse-phase HPLC.
-
-
Conjugation to Amino-Tetrazine:
-
Dissolve the purified Cy5-PEG3-Carboxylic Acid (1 equivalent), amino-tetrazine (1.5 equivalents), DCC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 12 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final Cy5-PEG3-Tetrazine product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Figure 3: General synthesis workflow for Cy5-PEG3-Tetrazine.
4.2. Determination of Second-Order Reaction Kinetics
This protocol uses a stopped-flow spectrophotometer to measure the rate of the iEDDA reaction.
Materials:
-
Cy5-PEG3-Tetrazine
-
TCO-functionalized molecule (e.g., TCO-lysine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in PBS.
-
Prepare a stock solution of the TCO-functionalized molecule in PBS at a concentration at least 10-fold higher than the tetrazine solution.
-
Equilibrate the stopped-flow instrument to 37°C.
-
Rapidly mix the tetrazine and TCO solutions in the stopped-flow instrument.
-
Monitor the decrease in the tetrazine's characteristic absorbance (typically around 520-540 nm) over time.
-
Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the TCO-functionalized molecule.
-
Plot k_obs versus the concentration of the TCO-functionalized molecule. The slope of the resulting linear fit represents the second-order rate constant (k₂).
4.3. In Vitro Serum Stability Assay
This protocol assesses the stability of the probe in a biologically relevant matrix.
Materials:
-
Cy5-PEG3-Tetrazine
-
Fetal Bovine Serum (FBS) or human serum
-
PBS, pH 7.4
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in PBS.
-
Incubate the probe in FBS or human serum at a final concentration of 10 µM at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact Cy5-PEG3-Tetrazine remaining.
-
Calculate the percentage of the intact probe remaining over time to determine its stability and half-life.
4.4. In Vivo Biodistribution Study
This protocol evaluates the distribution and clearance of the probe in an animal model.
Materials:
-
Cy5-PEG3-Tetrazine
-
Tumor-bearing animal model (for targeted studies)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Prepare a sterile solution of Cy5-PEG3-Tetrazine in PBS.
-
Administer the probe to the animals via intravenous injection.
-
At designated time points (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.
-
Collect blood and dissect major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor).
-
Weigh each organ and measure the fluorescence intensity using an in vivo imaging system or a fluorescence plate reader after tissue homogenization.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules such as glycans, proteins, and lipids in real-time within their native environments. The core principle of this methodology involves a two-step process. First, a biomolecule of interest is tagged with a chemical reporter group, an abiotic functional group that does not interact with the biological milieu. This is often achieved through metabolic labeling, where a precursor molecule containing the reporter is introduced to a cell or organism and incorporated into the biomolecule of interest through its natural biosynthetic pathways. The second step involves the introduction of a probe molecule, typically a fluorescent dye, that carries a complementary functional group. This probe then reacts specifically and efficiently with the chemical reporter on the target biomolecule in a "click" reaction, resulting in a stable covalent linkage. This allows for the precise visualization and tracking of biomolecules in living cells and organisms.[1]
Two of the most widely used bioorthogonal reactions are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. These reactions are favored for their high specificity, rapid reaction rates at physiological conditions, and the biocompatibility of the reactants and products.
Core Bioorthogonal Reactions
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a cyclooctyne and an azide. The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[1] This makes it particularly well-suited for live-cell imaging. The azide group is small and can be readily introduced into biomolecules through metabolic labeling with azide-modified precursors.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is an extremely fast and selective reaction between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne. With second-order rate constants that can reach up to 106 M-1s-1, it is one of the fastest bioorthogonal reactions currently available.[2] This high reactivity allows for efficient labeling at very low concentrations of the labeling reagents, minimizing potential perturbations to the biological system.
Quantitative Data for Bioorthogonal Labeling
The efficiency of a bioorthogonal labeling experiment is critically dependent on the kinetics of the chosen reaction and the photophysical properties of the fluorescent dye. The following tables summarize key quantitative data for common bioorthogonal reaction pairs and fluorescent dyes.
Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | Benzyl Azide | BCN | ~0.1 | [3] |
| Benzyl Azide | DBCO | ~1.0 | ||
| IEDDA | Tetrazine | Norbornene | ~1.9 | |
| Tetrazine | TCO (axial) | ~80,200 | ||
| Tetrazine | TCO (equatorial) | ~22,600 |
Note: Reaction rates can be influenced by the specific derivatives of the reactants and the reaction conditions.
Table 2: Photophysical Properties of Common Fluorescent Dyes for Bioorthogonal Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FAM) | ~494 | ~520 | ~75,000 | >0.9 |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.7 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.28 |
| ATTO 647N | ~646 | ~664 | ~150,000 | ~0.65 |
Note: Photophysical properties can vary depending on the solvent and conjugation state of the dye.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins via SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cell surface glycans, followed by fluorescent labeling with a DBCO-conjugated fluorophore.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Dilute the Ac₄ManNAz stock solution in pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
-
SPAAC Reaction (Live-Cell Imaging):
-
Prepare a solution of the DBCO-conjugated fluorophore in culture medium at a final concentration of 10-20 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Add fresh culture medium and image the cells immediately.
-
-
SPAAC Reaction (Fixed-Cell Imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the fixed cells with the DBCO-fluorophore solution (10-20 µM in PBS) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS and mount for imaging.
-
Protocol 2: Site-Specific Labeling of a Protein via IEDDA
This protocol outlines the site-specific labeling of a protein containing a genetically encoded unnatural amino acid (UAA) bearing a strained alkene (e.g., trans-cyclooctene, TCO) with a tetrazine-conjugated fluorophore.
Materials:
-
Mammalian cells engineered to express the protein of interest with a genetically encoded TCO-lysine.
-
Complete cell culture medium supplemented with the TCO-lysine UAA.
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Protein Expression and UAA Incorporation:
-
Culture the engineered mammalian cells in a medium containing the TCO-lysine at an optimized concentration.
-
Induce protein expression according to the specific expression system being used.
-
Allow sufficient time for the expression and incorporation of the TCO-lysine into the protein of interest.
-
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove unincorporated UAA.
-
IEDDA Reaction:
-
Prepare a solution of the tetrazine-conjugated fluorophore in culture medium at a low micromolar concentration (e.g., 1-5 µM).
-
Incubate the cells with the tetrazine-fluorophore solution for a short period (e.g., 5-30 minutes) at 37°C, protected from light. The optimal time and concentration should be determined empirically.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
-
Imaging: Add fresh culture medium and image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
References
An In-Depth Technical Guide to Cy5-PEG3-Tetrazine for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG3-Tetrazine, a key reagent in the field of bioorthogonal chemistry for in vivo imaging. It details the underlying chemical principles, experimental protocols for pretargeted imaging, and quantitative performance data to enable researchers to effectively design and execute in vivo imaging studies.
Core Principles: Bioorthogonal Chemistry and Pretargeted Imaging
At the heart of Cy5-PEG3-Tetrazine's functionality is the inverse-electron-demand Diels-Alder (IEDDA) reaction , a cornerstone of bioorthogonal chemistry. This reaction occurs between the electron-deficient tetrazine moiety of the probe and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO). The IEDDA reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications within living organisms.
This powerful chemistry enables a sophisticated in vivo imaging strategy known as pretargeting . This two-step approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent.
-
Step 1: Targeting. A targeting molecule, such as a monoclonal antibody specific to a tumor antigen, is conjugated with TCO and administered to the subject. This TCO-modified antibody is allowed to circulate, accumulate at the target site, and clear from non-target tissues.
-
Step 2: Imaging. The Cy5-PEG3-Tetrazine probe is then administered. It rapidly circulates throughout the body and undergoes the IEDDA "click" reaction specifically with the TCO-modified antibody that has accumulated at the target site.
This pretargeting strategy offers significant advantages over traditional direct conjugation methods, including improved target-to-background signal ratios and the ability to use imaging agents with shorter half-lives.
The Cy5-PEG3-Tetrazine Probe: Structure and Function
The Cy5-PEG3-Tetrazine probe is a modular molecule designed for optimal performance in in vivo pretargeting studies:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its spectral properties in the near-infrared (NIR) region (~650 nm excitation, ~670 nm emission) are advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker. The PEG moiety enhances the aqueous solubility of the probe, improves its pharmacokinetic profile, and minimizes non-specific binding.
-
Tetrazine: The bioorthogonal reactive group that enables the rapid and specific ligation to TCO-modified molecules.
Data Presentation: Quantitative Properties and In Vivo Performance
The performance of Cy5-PEG3-Tetrazine is characterized by its photophysical properties, reaction kinetics, and in vivo imaging performance.
Table 1: Photophysical and Chemical Properties of Cy5-Tetrazine Probes
| Parameter | Value | Notes |
| Excitation Maximum (λ_max,ex_) | ~646 - 651 nm | Varies slightly with solvent and conjugation. |
| Emission Maximum (λ_max,em_) | ~662 - 671 nm | Varies slightly with solvent and conjugation. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | For a Cy5-methyltetrazine analog.[1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | For a Cy5-methyltetrazine analog.[1] |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | For the Tetrazine-TCO reaction, highly dependent on the specific tetrazine and TCO structures. |
Table 2: Representative In Vivo Tumor-to-Background Ratios (TBR) in a Pretargeted Imaging Model
| Time Post-Injection of Cy5-PEG-Tetrazine | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | 5.8 ± 1.2 | 1.5 ± 0.4 |
| 4 hours | 12.3 ± 2.5 | 4.1 ± 0.9 |
| 24 hours | 25.7 ± 5.1 | 10.2 ± 2.3 |
Note: Data are representative and can vary based on the antibody, target expression, tumor model, and imaging system.
Table 3: Representative Ex Vivo Biodistribution of a Tetrazine-based Imaging Agent at 4 Hours Post-Injection
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 1.75 ± 0.22 |
| Tumor | 5.60 ± 0.85 |
| Liver | 1.52 ± 0.18 |
| Kidneys | 1.89 ± 0.31 |
| Spleen | 0.85 ± 0.15 |
| Lungs | 1.10 ± 0.20 |
| Muscle | 0.45 ± 0.09 |
| Bone | 0.20 ± 0.05 |
Note: This data is adapted from a study using a radiolabeled tetrazine probe for PET imaging and serves as a representative example of the biodistribution profile.[2] The biodistribution of a fluorescent probe may differ.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a pretargeted in vivo imaging study using Cy5-PEG3-Tetrazine.
Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to phosphate-buffered saline (PBS), pH 7.4, using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove unreacted TCO-NHS ester by purifying the reaction mixture using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-conjugated antibody by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or UV-Vis spectroscopy, if the TCO moiety has a distinct absorbance.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging
-
Animal Model: Utilize a tumor-bearing mouse model appropriate for the research question (e.g., subcutaneous xenograft).
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. The typical dose is 5-10 mg/kg. Allow the antibody to circulate and accumulate at the target site for 24 to 72 hours. This timeframe should be optimized to maximize target accumulation and minimize circulating antibody levels.
-
Administration of Cy5-PEG3-Tetrazine: Prepare a solution of Cy5-PEG3-Tetrazine in sterile PBS at a concentration of 1-5 µM. Administer 1 to 5 molar equivalents of the Cy5-PEG3-Tetrazine relative to the injected antibody dose via intravenous injection.
-
In Vivo Imaging: At various time points post-injection of the Cy5-PEG3-Tetrazine (e.g., 1, 4, 8, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate excitation (~640 nm) and emission (~670 nm) filters.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the tumor and a background region (e.g., muscle) to calculate the tumor-to-background ratio at each time point.
Protocol 3: Ex Vivo Biodistribution Analysis
-
Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to visually confirm the biodistribution of the fluorescent signal.
-
Quantitative Analysis: Weigh each organ and homogenize it in an appropriate buffer. Measure the fluorescence of the tissue homogenates using a fluorescence plate reader. Create a standard curve with known concentrations of Cy5-PEG3-Tetrazine to quantify the amount of the probe per gram of tissue. Calculate the percent injected dose per gram (%ID/g) for each organ.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
References
Methodological & Application
Application Notes and Protocols for Cy5-PEG3-Tetrazine TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally rapid reaction kinetics without the need for a catalyst.[1][2] This ligation has emerged as an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems. This document provides a comprehensive guide to the use of Cy5-PEG3-Tetrazine, a fluorescent probe that leverages this powerful chemistry for applications in cellular imaging, flow cytometry, and other fluorescence-based assays. The PEG3 linker enhances solubility and minimizes steric hindrance, while the Cy5 fluorophore provides a strong signal in the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples.
The reaction proceeds through a [4+2] cycloaddition between the tetrazine and TCO, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine conjugate.[1][2] A notable characteristic of many tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety, which is alleviated upon ligation with a TCO, resulting in a "turn-on" fluorogenic response.[1]
Reaction Mechanism
The ligation between tetrazine and TCO is a highly efficient and selective bioorthogonal reaction.
Caption: Inverse electron-demand Diels-Alder (IEDDA) reaction.
Quantitative Data
The reaction kinetics of the tetrazine-TCO ligation are among the fastest known in bioorthogonal chemistry. The table below summarizes key quantitative data for this reaction.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 1 - >10⁶ M⁻¹s⁻¹ | Varies significantly based on the specific tetrazine and TCO structures. |
| pH Range | 6-9 | The reaction is generally insensitive to pH within the physiological range. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. |
| Byproduct | Dinitrogen Gas (N₂) | The only byproduct, which is inert and diffuses away. |
| Catalyst Requirement | None | The reaction is catalyst-free, enhancing its biocompatibility. |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with Cy5-PEG3-Tetrazine
This protocol describes the general procedure for labeling a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG3-Tetrazine
-
Anhydrous DMSO or DMF
-
Desalting columns or size-exclusion chromatography system
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO or DMF.
-
Prepare Protein Solution: Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Ligation Reaction: Add a 1.05 to 1.5 molar equivalent of the Cy5-PEG3-Tetrazine stock solution to the TCO-containing protein solution. Some protocols suggest a 3 to 5-fold molar excess of the tetrazine reagent. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing is recommended.
-
Purification: Remove excess, unreacted Cy5-PEG3-Tetrazine using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): Confirm successful conjugation using analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry. Successful conjugation is indicated by the disappearance of the tetrazine absorbance peak (around 520-540 nm) and the presence of the Cy5 absorbance peak (around 650 nm) in the purified conjugate's spectrum.
-
Storage: Store the final Cy5-labeled protein conjugate at 4°C, protected from light.
Caption: Workflow for labeling TCO-modified proteins.
Protocol 2: Live Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step pre-targeting approach for live-cell imaging, where cells are first labeled with a TCO-functionalized antibody, followed by the addition of Cy5-PEG3-Tetrazine.
Materials:
-
TCO-labeled antibody specific to a cell surface target
-
Cy5-PEG3-Tetrazine
-
Live-cell imaging medium
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Ligation and Imaging: a. Prepare a 1-5 µM staining solution of Cy5-PEG3-Tetrazine in the imaging medium. b. Add the staining solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter). The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Caption: Pre-targeting strategy for live-cell imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Poor Labeling | Incorrect stoichiometry. | Optimize the molar ratio of reactants. A slight excess (1.5-2 fold) of one reactant can improve completion. |
| Hydrolysis of NHS-ester (if preparing TCO-protein). | Use high-quality, anhydrous solvents (DMSO, DMF) for stock solutions. | |
| Competing amines in buffer (if preparing TCO-protein). | Ensure protein buffer is free of primary amines (e.g., Tris, glycine). Use PBS or HEPES instead. | |
| Precipitation of Reactants | Poor solubility. | The PEG linker on Cy5-PEG3-Tetrazine enhances aqueous solubility. If issues persist, consider using reagents with longer PEG chains. |
| Non-specific Binding | Hydrophobic interactions. | The use of PEGylated reagents generally reduces non-specific binding. Ensure adequate washing steps in cell-based assays. |
Conclusion
The Cy5-PEG3-Tetrazine TCO ligation is a robust and versatile tool for bioconjugation. Its rapid, catalyst-free nature makes it particularly well-suited for applications involving sensitive biological samples and live-cell studies. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can effectively utilize this powerful chemistry to achieve specific and efficient labeling for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Cy5-PEG3-Tetrazine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-Tetrazine is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This reagent utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. The tetrazine moiety rapidly and selectively reacts with a trans-cyclooctene (TCO) group, which can be genetically or chemically introduced onto a target biomolecule. This "click chemistry" approach allows for the precise attachment of the Cy5 fluorophore to proteins, glycans, lipids, or nucleic acids in their native cellular environment.[1][2][3][4][5]
The cyanine 5 (Cy5) dye is a bright, far-red fluorophore with excitation and emission maxima in a spectral region that minimizes background autofluorescence from cellular components. The polyethylene glycol (PEG3) linker enhances the water solubility and biocompatibility of the probe while providing a flexible spacer to reduce steric hindrance during the ligation reaction. A notable feature of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is often quenched by the tetrazine and increases significantly upon reaction with a TCO, leading to a higher signal-to-noise ratio and enabling wash-free imaging protocols.
Principle of Labeling
The labeling strategy is based on a two-step "pre-targeting" approach. First, a biomolecule of interest is tagged with a TCO group. This can be achieved through genetic code expansion to incorporate a TCO-bearing unnatural amino acid, metabolic labeling with TCO-modified sugars, or conjugation of a TCO-NHS ester to a primary amine on a protein like an antibody. Subsequently, the Cy5-PEG3-Tetrazine probe is added to the live cells. The tetrazine and TCO moieties undergo a rapid and specific iEDDA reaction, forming a stable covalent bond and fluorescently labeling the target biomolecule. This reaction is highly bioorthogonal, meaning it does not interfere with native cellular processes.
Quantitative Data
The following tables summarize key quantitative data for the Cy5 fluorophore and the tetrazine-TCO ligation reaction, providing a basis for experimental design and comparison with other labeling technologies.
Table 1: Photophysical Properties of Cy5
| Parameter | Value | Notes |
| Maximum Excitation Wavelength (λmax, ex) | ~646 nm | Optimal for excitation with a 633 nm or 640 nm laser line. |
| Maximum Emission Wavelength (λmax, em) | ~662 nm | Emission is in the far-red region, reducing cellular autofluorescence. |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | Indicates strong light absorption. |
| Quantum Yield | ~0.2 | A measure of the efficiency of fluorescence emission. |
| Photostability | Good | While generally robust, for very long or high-intensity imaging, alternative dyes like Alexa Fluor 647 may offer superior photostability. |
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value Range | Notes |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | The reaction is exceptionally fast, allowing for rapid labeling at low probe concentrations. The exact rate depends on the specific structures of the tetrazine and TCO derivatives. |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | The reaction proceeds efficiently under conditions compatible with live-cell imaging. |
| Catalyst Requirement | None | The catalyst-free nature of the reaction simplifies experimental protocols and avoids potential cytotoxicity from metal catalysts. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling Workflow
This protocol outlines a general procedure for labeling live cells that have been pre-targeted with a TCO-modified biomolecule.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish) expressing the TCO-modified target.
-
Cy5-PEG3-Tetrazine.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, complete cell culture medium. The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
Culture cells expressing the TCO-modified biomolecule to the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
-
-
Labeling:
-
Add the diluted Cy5-PEG3-Tetrazine working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time can be optimized but is typically rapid due to the fast reaction kinetics.
-
-
Washing (Optional but Recommended):
-
For applications requiring the lowest possible background, gently wash the cells two to three times with warm PBS to remove any unbound probe. Due to the potential fluorogenic nature of the probe, wash-free imaging may be possible.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set.
-
Protocol 2: Pre-targeting with a TCO-labeled Antibody for Surface Labeling
This protocol describes the labeling of a specific cell surface protein using a TCO-modified antibody followed by detection with Cy5-PEG3-Tetrazine.
Materials:
-
TCO-functionalized antibody specific to the target cell surface protein.
-
Live cells cultured in a suitable imaging dish.
-
Cy5-PEG3-Tetrazine.
-
Live-cell imaging medium.
-
Fluorescence microscope.
Procedure:
-
Antibody Incubation (Pre-targeting):
-
Incubate the cells with the TCO-labeled antibody at a suitable concentration (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound antibody.
-
-
Cy5-PEG3-Tetrazine Ligation:
-
Prepare a 1-5 µM working solution of Cy5-PEG3-Tetrazine in imaging medium.
-
Add the staining solution to the cells.
-
-
Imaging:
-
Immediately begin acquiring images. The fluorescent signal should develop rapidly as the ligation reaction occurs.
-
Visualizations
Caption: Workflow for live-cell imaging using a pre-targeting strategy with Cy5-PEG3-Tetrazine.
Caption: Decision workflow for the live-cell labeling protocol with Cy5-PEG3-Tetrazine.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody Conjugation with Cy5-PEG3-Tetrazine for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry has transformed the landscape of bioconjugation, offering highly specific and efficient methods for labeling biomolecules in complex biological environments.[1][2] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a leading example of this powerful chemistry.[3][4][5] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst, making it ideal for sensitive biological applications.
These application notes provide a detailed protocol for the conjugation of a Cy5-PEG3-Tetrazine dye to a trans-cyclooctene (TCO)-modified antibody and its subsequent application in flow cytometry. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and can improve the reactivity of the TCO group by minimizing hydrophobic interactions with the antibody. This method allows for the creation of fluorescently labeled antibodies with a controlled degree of labeling, which is crucial for achieving optimal performance in flow cytometry assays.
Principle of the Reaction
The core of this conjugation strategy is the bioorthogonal reaction between the tetrazine moiety on the Cy5-PEG3-Tetrazine and the TCO group previously installed on the antibody. This iEDDA cycloaddition reaction is highly efficient and selective, forming a stable covalent bond. The reaction is irreversible due to the release of nitrogen gas, driving the conjugation to completion. This approach offers significant advantages over traditional antibody labeling methods, such as NHS-ester chemistry, by providing greater control over the site and stoichiometry of conjugation, which can lead to more homogenous and functional antibody conjugates.
Quantitative Data Summary
The following tables provide representative data for the conjugation of Cy5-PEG3-Tetrazine to a TCO-modified antibody and its performance in flow cytometry.
Table 1: Antibody Conjugation and Characterization
| Parameter | Typical Value | Method of Determination | Notes |
| Molar Ratio (Dye:Antibody) | 5-10 fold molar excess | N/A | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Time | 30-60 minutes | N/A | The reaction is typically rapid due to the fast kinetics of the TCO-tetrazine ligation. |
| Antibody Recovery | > 85% | UV-Vis Absorbance at 280 nm | Determined after purification to remove unconjugated dye. |
| Degree of Labeling (DOL) | 2-5 | UV-Vis Spectrophotometry | An optimal DOL is critical for bright fluorescence without causing quenching or loss of antibody function. |
Table 2: Flow Cytometry Performance
| Parameter | Example Value | Description |
| Staining Concentration | 0.1-2 µg/10^6 cells | The optimal concentration should be determined by titration for each antibody and cell type. |
| Staining Index | > 10 | A measure of the separation between positive and negative populations. |
| Photostability | High | Cy5 is a relatively photostable fluorophore suitable for flow cytometry. |
Experimental Protocols
Protocol 1: Conjugation of Cy5-PEG3-Tetrazine to a TCO-Modified Antibody
This protocol assumes the starting material is an antibody that has been previously modified with a TCO linker.
Materials and Reagents:
-
TCO-modified antibody (in amine-free buffer, e.g., PBS)
-
Cy5-PEG3-Tetrazine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer
-
1.5 mL Microcentrifuge Tubes
Procedure:
-
Preparation of Reagents:
-
Allow the Cy5-PEG3-Tetrazine to warm to room temperature.
-
Prepare a 10 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMF or DMSO. This should be done immediately before use.
-
Determine the concentration of the TCO-modified antibody using its absorbance at 280 nm.
-
-
Conjugation Reaction:
-
In a 1.5 mL microcentrifuge tube, add the TCO-modified antibody.
-
Add the Cy5-PEG3-Tetrazine stock solution to the antibody solution to achieve a 5-10 fold molar excess of the dye.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the antibody-dye conjugate from unconjugated dye using a spin desalting column according to the manufacturer's instructions.
-
Briefly, centrifuge the column to remove the storage buffer.
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge the column to collect the purified conjugate. The labeled antibody will elute, while the smaller, unconjugated dye molecules will be retained in the column.
-
Protocol 2: Characterization of the Cy5-Labeled Antibody
Calculation of the Degree of Labeling (DOL):
The DOL, which represents the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, A_max).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).
-
The DOL is calculated using the following formula:
DOL = (A_max * ε_prot) / ((A280 - A_max * CF) * ε_dye)
Where:
-
A_max : Absorbance of the conjugate at ~650 nm.
-
A280 : Absorbance of the conjugate at 280 nm.
-
ε_prot : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye : Molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
CF : Correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye). For Cy5, this is typically around 0.05.
-
Storage:
Store the purified Cy5-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
Protocol 3: Flow Cytometry Staining
This is a general protocol for cell surface staining. Optimization may be required for specific cell types and antigens.
Materials and Reagents:
-
Cy5-conjugated antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.02% sodium azide)
-
Fc receptor blocking solution (optional)
-
Viability dye (optional)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 400-600 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5 detection (excitation ~633-650 nm, emission ~670 nm).
-
Visualizations
Caption: Bioorthogonal conjugation of a TCO-modified antibody with Cy5-PEG3-Tetrazine.
Caption: Step-by-step workflow for antibody conjugation and flow cytometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
Application Notes and Protocols for Labeling Nucleic Acids with Cy5-PEG3-Tetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry enables the study of biomolecules in their native environments through chemical reactions that do not interfere with biological processes.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO).[3][4][5] This "click chemistry" reaction is prized for its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without a catalyst.
The Cy5-PEG3-Tetrazine probe combines three key components:
-
Cy5 (Cyanine 5): A far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively. Its spectral properties are ideal for biological imaging, as they minimize autofluorescence from cells and tissues.
-
PEG3 (Polyethylene Glycol, 3 units): A flexible, hydrophilic spacer that improves the probe's solubility and biocompatibility while reducing steric hindrance during the labeling reaction.
-
Tetrazine: The bioorthogonal moiety that reacts selectively and rapidly with a TCO-modified molecule.
This document provides detailed protocols for labeling TCO-modified nucleic acids (DNA and RNA) with Cy5-PEG3-Tetrazine and their subsequent visualization using fluorescence microscopy.
Principle of the Method
The labeling strategy is based on the highly efficient and specific IEDDA reaction. First, a nucleic acid of interest is functionalized with a TCO group. This is typically achieved by incorporating a TCO-modified nucleoside triphosphate during enzymatic synthesis (e.g., PCR or in vitro transcription). The TCO-modified nucleic acid is then incubated with Cy5-PEG3-Tetrazine. The tetrazine moiety on the probe rapidly and irreversibly reacts with the TCO group on the nucleic acid, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. This clean and rapid ligation results in a nucleic acid covalently labeled with the Cy5 fluorophore, ready for downstream applications like fluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes: Cy5-PEG3-Tetrazine for Super-Resolution Microscopy
Introduction
Cy5-PEG3-Tetrazine is a powerful tool for advanced fluorescence imaging, particularly in the realm of super-resolution microscopy. This molecule combines a bright and photostable far-red cyanine dye (Cy5) with a bioorthogonal tetrazine moiety, connected by a flexible polyethylene glycol (PEG) linker. This combination allows for highly specific and covalent labeling of target biomolecules in living or fixed cells, enabling visualization with nanoscale resolution. The bioorthogonal reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), proceeds with exceptionally fast kinetics and high specificity, minimizing off-target labeling and background fluorescence.[1] This "click chemistry" approach is ideal for demanding applications like single-molecule localization microscopy (SMLM), including techniques such as direct stochastic optical reconstruction microscopy (dSTORM).[2][3]
The PEG3 linker enhances the water solubility of the probe and reduces steric hindrance, facilitating efficient labeling of even sterically constrained targets.[1] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the Cy5 dye is partially quenched by the tetrazine moiety and significantly increases upon reaction with TCO.[2] This property leads to a higher signal-to-noise ratio, which is crucial for achieving high-quality super-resolution images.
Key Features:
-
High Specificity: The bioorthogonal tetrazine-TCO ligation ensures precise labeling of the target molecule.
-
Fast Reaction Kinetics: The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is one of the fastest bioorthogonal reactions, allowing for rapid labeling.
-
Fluorogenic Properties: Fluorescence intensity increases upon reaction, reducing background from unbound probes and often eliminating the need for washout steps.
-
Far-Red Spectral Properties: Cy5 excitation and emission in the far-red spectrum minimize cellular autofluorescence, improving sensitivity.
-
Super-Resolution Compatibility: The photophysical properties of Cy5 are well-suited for SMLM techniques like dSTORM, enabling reliable photoswitching in the presence of thiols.
Applications:
-
Super-Resolution Imaging (dSTORM, STED): Resolving subcellular structures with nanoscale precision.
-
Live-Cell Imaging: Real-time visualization of dynamic processes in living cells.
-
Single-Molecule Tracking: Following the movement of individual molecules to study their dynamics.
-
Flow Cytometry: High-throughput analysis of labeled cell populations.
Quantitative Data
The following tables summarize key quantitative parameters for Cy5-PEG3-Tetrazine, providing a basis for experimental design and comparison with other fluorophores.
Table 1: Spectroscopic and Chemical Properties
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molecular Weight | ~900 - 1100 g/mol | Varies by supplier. |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protected from light and moisture |
Table 2: Bioorthogonal Reaction Parameters
| Parameter | Value | Notes |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | |
| Reaction Pair | Tetrazine + trans-cyclooctene (TCO) | |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO derivatives. |
Table 3: Super-Resolution Microscopy Parameters
| Parameter | Value | Notes |
| Localization Precision (dSTORM) | 6-7 nm (lateral) | Achieved with Cy5-labeled antibodies. |
| Recommended Concentration | 1-10 µM for live-cell labeling | |
| Incubation Time | 10-60 minutes |
Experimental Workflow for Super-Resolution Imaging
The general workflow for using Cy5-PEG3-Tetrazine in super-resolution microscopy involves two main stages: labeling the target biomolecule with a TCO-modified handle and subsequent reaction with the Cy5-PEG3-Tetrazine probe.
References
Application Notes: Bioorthogonal Labeling of Cell Surface Proteins using Cy5-PEG3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a class of high-yield chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone reaction, renowned for its exceptionally fast kinetics, high selectivity, and biocompatibility.[2][3][4] This powerful "click chemistry" reaction is ideal for applications in chemical biology, diagnostics, and drug development.[5]
These application notes provide a comprehensive guide to labeling cell surface proteins using a Cy5-PEG3-Tetrazine conjugate. This specific probe combines the highly efficient tetrazine ligation chemistry with the bright, far-red fluorescence of the Cy5 dye, making it an excellent tool for imaging and quantification. The polyethylene glycol (PEG) linker enhances water solubility and minimizes steric hindrance, improving labeling efficiency. The protocol involves a two-step labeling strategy: first, the introduction of a TCO moiety onto the cell surface, typically via a TCO-conjugated antibody, followed by the rapid and specific ligation of the Cy5-PEG3-Tetrazine probe.
Principle of the Method
The labeling strategy is based on the highly specific and rapid reaction between a trans-cyclooctene (TCO) group and a tetrazine derivative.
-
Introduction of the TCO Handle : A TCO functional group is introduced to a specific protein on the live cell surface. A common and highly specific method is to use an antibody that targets the protein of interest. This antibody is first conjugated with a TCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. The TCO-modified antibody is then incubated with live cells, where it binds to its target cell surface protein.
-
Bioorthogonal Ligation : The Cy5-PEG3-Tetrazine probe is added to the cells. The tetrazine moiety on the probe rapidly and covalently reacts with the TCO group on the antibody via the iEDDA cycloaddition. This reaction is irreversible and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. The high reaction rate allows for efficient labeling at low, micromolar concentrations of the probe. The attached Cy5 fluorophore can then be visualized using fluorescence microscopy or quantified by flow cytometry.
Quantitative Data Summary
The performance of the TCO-tetrazine ligation is characterized by its rapid kinetics and the excellent photophysical properties of the Cy5 fluorophore.
Table 1: TCO-Tetrazine Reaction Parameters
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Bioorthogonal "click chemistry" | |
| Second-Order Rate Constant (k₂) | 1,000 - 30,000 M⁻¹s⁻¹ | Dependent on tetrazine substitution and TCO isomer/strain. Some engineered pairs can exceed 10⁶ M⁻¹s⁻¹. | |
| Reaction pH | 6.0 - 9.0 | Stable across a broad physiological pH range. | |
| Reaction Temperature | 4°C to 37°C | Reaction proceeds efficiently at both room temperature and physiological temperatures. |
| Catalyst Requirement | None | The reaction is catalyst-free, enhancing its biocompatibility. | |
Table 2: Photophysical Properties of Cy5-Tetrazine
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Excitation Maximum (λex) | ~650 nm | Optimal for use with a 633 nm or 647 nm laser line. | |
| Emission Maximum (λem) | ~670 nm | Emits in the far-red spectrum, minimizing autofluorescence from cellular components. | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | High coefficient contributes to the brightness of the probe. | N/A |
| Quantum Yield (Φ) | ~0.2-0.3 | Moderate quantum yield, typical for cyanine dyes. |
| Photostability | Good | While generally good, Alexa Fluor dyes may offer superior photostability for long-term imaging. | |
Experimental Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cy-PEG3-Tetrazine in Pre-targeted Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of Cy5-PEG3-Tetrazine in pre-targeted fluorescence imaging applications in animal models. This approach leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) moiety and a trans-cyclooctene (TCO). In a pre-targeted strategy, a TCO-modified targeting molecule, such as an antibody, is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from systemic circulation. Subsequently, the small, rapidly clearing Cy5-PEG3-Tetrazine imaging agent is administered. It then specifically reacts with the TCO-modified molecule at the target site, enabling high-contrast fluorescence imaging.
The Cy5-PEG3-Tetrazine molecule is comprised of three key components:
-
Cy5 (Cyanine 5): A near-infrared (NIR) fluorescent dye suitable for in vivo imaging due to deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the solubility and biocompatibility of the molecule, influencing its pharmacokinetic properties for rapid distribution and clearance.
-
Tetrazine: A highly reactive moiety that specifically and rapidly reacts with TCO-modified molecules via the iEDDA "click chemistry" reaction.
Principle of Pre-targeted Imaging
The pre-targeted imaging strategy is a two-step process designed to maximize the target-to-background signal ratio.
-
Targeting Step: A TCO-modified antibody or other targeting vector is administered to the animal model. This vector circulates and binds to its specific target. The extended circulation time of the antibody allows for high accumulation at the target site, while the unbound antibody is gradually cleared from the bloodstream and non-target tissues.
-
Imaging Step: After a sufficient clearance period (typically 24-72 hours), the Cy5-PEG3-Tetrazine is injected. This small molecule rapidly distributes throughout the body and reacts specifically with the TCO-tagged antibodies that have accumulated at the target. Unreacted Cy5-PEG3-Tetrazine is quickly cleared from the body through renal and/or hepatobiliary pathways, leading to a low background signal and high-contrast images of the target.
Core Requirements Met
This document provides detailed protocols, presents quantitative data in structured tables, and includes visualizations to illustrate key processes.
Data Presentation
The following tables summarize representative quantitative data from pre-targeted imaging studies using tetrazine-based imaging agents. While specific data for Cy5-PEG3-Tetrazine is limited in the public domain, the data from radiolabeled tetrazine probes provide a strong indication of the expected performance in terms of biodistribution and tumor-to-background ratios.
Table 1: Representative Biodistribution of a Radiolabeled Tetrazine Probe in a Pre-targeted Mouse Model
| Organ | Percent Injected Dose per Gram (%ID/g) at 1h | Percent Injected Dose per Gram (%ID/g) at 4h |
| Blood | 6.13 ± 0.86 | 1.75 ± 0.22 |
| Tumor | 3.52 ± 0.67 | 5.6 ± 0.85 |
| Heart | ~1.5 | ~0.5 |
| Lungs | ~2.0 | ~1.0 |
| Liver | ~2.5 | ~1.8 |
| Spleen | ~1.0 | ~0.5 |
| Kidneys | 2.12 ± 0.23 | 1.17 ± 0.12 |
| Muscle | ~0.8 | ~0.4 |
| Bone | ~1.2 | ~0.6 |
Data adapted from a study using an 18F-labeled tetrazine probe in a pre-targeted xenograft mouse model.[1][2] The shorter PEG3 linker in Cy5-PEG3-Tetrazine is expected to result in even faster clearance of the unbound probe.
Table 2: Representative Tumor-to-Background Ratios in Pre-targeted Imaging
| Time Point | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | ~4.4 | ~0.58 |
| 4 hours | ~14.0 | ~3.2 |
| 24 hours | 27.0 ± 7.4 | 1.9 ± 0.6 |
Data compiled from studies using radiolabeled tetrazine probes.[3][4] The high tumor-to-background ratios at later time points are a key advantage of the pre-targeting strategy.
Experimental Protocols
Protocol 1: In Vivo Pre-targeted Fluorescence Imaging
This protocol outlines the general procedure for pre-targeted fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
TCO-modified targeting antibody
-
Cy5-PEG3-Tetrazine
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Tumor-bearing animal model
-
In vivo fluorescence imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)
Procedure:
-
Administration of TCO-Modified Antibody:
-
Reconstitute the TCO-modified antibody in sterile PBS to the desired concentration.
-
Administer the antibody to the mice via intravenous (tail vein) injection. A typical dose is in the range of 1-10 mg/kg, but should be optimized for the specific antibody and target.[1]
-
-
Antibody Circulation and Clearance:
-
Allow the TCO-modified antibody to circulate and accumulate at the target site for 24 to 72 hours. This period is crucial for the clearance of unbound antibody, which minimizes background signal.
-
-
Preparation and Administration of Cy5-PEG3-Tetrazine:
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in DMSO and dilute it in sterile PBS to the final desired concentration for injection. The final DMSO concentration should be below 5%.
-
Administer the Cy5-PEG3-Tetrazine solution to the mice via intravenous injection. A typical dose is in the range of 1-5 molar equivalents relative to the injected antibody.
-
-
In Vivo Fluorescence Imaging:
-
At various time points after the injection of Cy5-PEG3-Tetrazine (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging.
-
Acquire images of the tumor and other regions to assess signal intensity and biodistribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.
-
Protocol 2: Ex Vivo Biodistribution Study
This protocol is for quantifying the distribution of the fluorescent probe in various organs.
Procedure:
-
Follow Steps 1-3 from Protocol 1.
-
Tissue Collection:
-
At designated time points (e.g., 1, 4, 24 hours) after Cy5-PEG3-Tetrazine administration, euthanize the animals.
-
Collect blood samples and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
-
Ex Vivo Imaging:
-
Arrange the excised tissues in a petri dish and image them using the in vivo fluorescence imaging system. This will provide a qualitative assessment of the probe's distribution.
-
-
Fluorescence Quantification:
-
Weigh each tissue sample.
-
Homogenize the tissues and measure the fluorescence using a suitable plate reader or fluorometer.
-
Calculate the fluorescence intensity per gram of tissue to obtain quantitative biodistribution data.
-
Mandatory Visualizations
Caption: Workflow of the pre-targeted imaging strategy.
Caption: The bioorthogonal iEDDA reaction.
Conclusion
Cy5-PEG3-Tetrazine is a potent tool for pre-targeted in vivo imaging, offering the potential for high-contrast visualization of specific molecular targets. The protocols and data presented in this document provide a solid foundation for researchers to design and execute their own in vivo imaging studies. Optimization of parameters such as antibody-TCO conjugation, dosing, and imaging time points will be essential for achieving optimal results in specific experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
Application Notes: Quantifying Degree of Labeling with Cy5-PEG3-Tetrazine
Introduction
Cy5-PEG3-Tetrazine is a fluorescent labeling reagent designed for the efficient and specific attachment of the cyanine 5 (Cy5) fluorophore to biomolecules. This reagent combines three key components: the bright, far-red Cy5 dye, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a highly reactive tetrazine moiety. The labeling strategy relies on the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" where the tetrazine group reacts rapidly and specifically with a trans-cyclooctene (TCO) group.[1][2][3] This reaction is exceptionally fast, proceeds under mild, physiological conditions without a catalyst, and is orthogonal to native biological functional groups, ensuring high specificity.[3][4]
The PEG3 linker enhances the water solubility of the dye and the resulting conjugate, potentially reducing aggregation and improving the pharmacokinetic properties of labeled biomolecules. Accurate quantification of the Degree of Labeling (DOL)—the average number of dye molecules conjugated to each biomolecule—is critical for ensuring the quality, consistency, and performance of the resulting conjugate in downstream applications such as flow cytometry, fluorescence microscopy, and in vivo imaging. Over-labeling can lead to fluorescence quenching and may impair the function of the biomolecule, while under-labeling can result in a poor signal-to-noise ratio.
This document provides detailed protocols for labeling TCO-modified antibodies with Cy5-PEG3-Tetrazine and for quantifying the DOL using UV-Vis spectroscopy, the most common method for this determination.
Principle of TCO-Tetrazine Ligation
The core of the labeling methodology is the IEDDA reaction between the tetrazine ring of the Cy5-PEG3-Tetrazine reagent and a trans-cyclooctene (TCO) group previously installed on the target biomolecule (e.g., an antibody). This cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and forms a stable dihydropyridazine bond, covalently linking the Cy5 dye to the target. The reaction is highly efficient and can be monitored by the disappearance of the characteristic color of the tetrazine.
References
Application Notes and Protocols: Cy5-PEG3-Tetrazine for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy5-PEG3-Tetrazine in bioorthogonal labeling experiments. This document covers optimal reaction buffer and pH conditions, detailed experimental protocols for common applications, and quantitative data to enable efficient and reproducible results.
Introduction
Cy5-PEG3-Tetrazine is a fluorescent probe designed for bioorthogonal labeling through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction occurs between the tetrazine moiety and a trans-cyclooctene (TCO) group, forming a stable covalent bond. The Cy5 fluorophore allows for sensitive detection in the far-red spectrum, minimizing background autofluorescence from biological samples. The polyethylene glycol (PEG) linker enhances solubility in aqueous buffers and reduces steric hindrance. This powerful tool is widely used for labeling proteins, antibodies, and cells in various applications, including flow cytometry, fluorescence imaging, and targeted drug delivery.
Reaction Buffer and pH Conditions
The efficiency of the iEDDA reaction is influenced by the reaction buffer and pH. While the reaction is generally fast and robust under physiological conditions, optimization can lead to improved labeling efficiency and stability of the reagents.
Buffer Selection
Phosphate-buffered saline (PBS) is a commonly used buffer for Cy5-PEG3-Tetrazine reactions, typically at a pH of 7.4.[1][2][3] HEPES buffer at pH 7.2 has also been shown to be effective, particularly in cell-based assays.[4] It is crucial to avoid buffers containing primary amines, such as Tris, if the TCO-modified molecule was functionalized using an NHS ester, as these can compete with the desired reaction.[2]
pH Optimization
The optimal pH range for the tetrazine-TCO ligation is generally between 7.0 and 8.5. While the reaction can proceed at a lower pH, the rate may be affected. For instance, some studies have shown that decreasing the pH to 3 can increase the reaction rate, though the rate begins to decelerate below pH 3. However, it is important to consider the stability of the tetrazine and the biological sample at extreme pH values. Tetrazine compounds can show instability under basic conditions. For most biological applications, maintaining a physiological pH (7.2-7.4) is recommended to ensure the stability and function of the biomolecules being labeled.
Quantitative Data Summary
The following tables summarize key quantitative data for the Cy5-PEG3-Tetrazine reaction, providing a reference for experimental design.
| Parameter | Value | Conditions | Source |
| Optimal pH Range | 7.0 - 8.5 | Aqueous Buffer | |
| Commonly Used Buffer | PBS, HEPES | pH 7.2-7.4 | |
| Excitation Wavelength (λex) | ~650 nm | Aqueous Buffer | |
| Emission Wavelength (λem) | ~670 nm | Aqueous Buffer | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Dependent on tetrazine substitution and TCO strain |
| Condition | Effect on Tetrazine Stability | Source |
| Physiological pH (7.2-7.4) | Generally stable | |
| Basic Conditions (e.g., pH 10) | Increased instability | |
| Presence of Thiols (e.g., DTT, GSH) | Can affect TCO stability and may react with some tetrazines | |
| Exposure to Light | Cyanine dyes are susceptible to photobleaching |
Experimental Protocols
Here are detailed protocols for common applications of Cy5-PEG3-Tetrazine.
Protocol 1: Labeling of TCO-Modified Antibodies
This protocol describes the general procedure for labeling an antibody that has been pre-functionalized with a TCO group.
Materials:
-
TCO-modified antibody
-
Cy5-PEG3-Tetrazine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified antibody in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 3- to 5-fold molar excess of the Cy5-PEG3-Tetrazine solution to the TCO-modified antibody solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification:
-
Remove the unreacted Cy5-PEG3-Tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). A correction factor for the absorbance of Cy5 at 280 nm should be applied for accurate protein concentration determination.
-
Protocol 2: Labeling of Live Cells Expressing TCO Groups
This protocol provides a general workflow for labeling the surface of live cells that have been metabolically or genetically engineered to express TCO groups.
Materials:
-
Live cells expressing TCO groups
-
Cy5-PEG3-Tetrazine
-
Cell culture medium or PBS
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Harvest the TCO-expressing cells and wash them once with PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS or complete cell culture medium) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO to a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add the Cy5-PEG3-Tetrazine stock solution to the cell suspension to achieve a final concentration of 1-10 µM.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
After incubation, wash the cells two to three times with PBS to remove any unbound dye. Centrifuge at 300-500 x g for 5 minutes for each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling TCO-modified antibodies with Cy5-PEG3-Tetrazine.
iEDDA Reaction Signaling Pathway
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
References
Troubleshooting & Optimization
Troubleshooting low yield in Cy5-PEG3-Tetrazine conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with Cy5-PEG3-Tetrazine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Cy5-PEG3-Tetrazine conjugation reaction?
The conjugation is based on a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] In this reaction, the tetrazine moiety on the Cy5-PEG3-Tetrazine molecule reacts with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO) group, that has been installed on the molecule of interest (e.g., a protein, antibody, or oligonucleotide).[1] This "click chemistry" reaction is highly specific, proceeds rapidly at physiological conditions without the need for a catalyst, and is orthogonal to most biological functional groups.[1]
Q2: I am observing a very low yield for my conjugation reaction. What are the potential causes and how can I troubleshoot this?
Low conjugation yield can stem from several factors. Here are the most common issues and their solutions:
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Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to the TCO-modified molecule is a frequent cause of low yield. It is recommended to use a 1.5 to 5-fold molar excess of the Cy5-PEG3-Tetrazine.[1]
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Suboptimal Reaction Buffer: The pH of the reaction buffer can significantly influence the reaction rate. The optimal pH range is typically between 7.0 and 8.5. Buffers containing primary amines, such as Tris, should be avoided if your molecule was functionalized with TCO via an NHS ester, as they can compete with the desired reaction. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective buffer.
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Degraded Reactants: Both tetrazine and TCO moieties can degrade if not stored properly. They should be stored at -20°C in a dark, dry environment. Tetrazines can be susceptible to degradation in the presence of strong acids or bases and at high temperatures.
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Presence of Interfering Substances: High concentrations of thiols (e.g., DTT, BME) can potentially affect the stability of TCO groups. If your sample contains high levels of reducing agents, purification prior to the conjugation reaction is advisable.
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Steric Hindrance: Large, bulky groups near the TCO or tetrazine can impede the reaction. While difficult to change, being aware of the steric environment around the reaction sites can help in optimizing reaction times and concentrations.
Q3: My final product has a low fluorescence signal, even with a seemingly good conjugation yield. What could be the reason?
Low fluorescence in the final conjugate can be attributed to quenching effects. Here are some potential causes:
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High Labeling Density: Attaching multiple Cy5 dyes in close proximity on a single molecule (e.g., an antibody) can lead to self-quenching through resonance energy transfer. If you suspect this, try reducing the molar excess of the Cy5-PEG3-Tetrazine during the conjugation reaction to achieve a lower degree of labeling (DOL).
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Environmental Quenching: The local chemical environment around the conjugated dye can quench its fluorescence. This can be influenced by factors like pH and the presence of certain molecules.
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Presence of Quenchers: Some reagents used in purification or storage buffers can quench Cy5 fluorescence. For instance, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to reversibly quench Cy5.
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Photobleaching: Cy5 is susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure during the reaction, purification, and storage.
Q4: How can I confirm that my conjugation reaction has been successful?
Several analytical techniques can be used to verify the successful conjugation of Cy5-PEG3-Tetrazine:
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UV-Vis Spectroscopy: This is a quick method to assess conjugation. A successful reaction is indicated by the disappearance of the tetrazine absorbance peak (typically around 520-540 nm) while the Cy5 absorbance peak (around 650 nm) remains.
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Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the Cy5-PEG3-Tetrazine moiety.
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HPLC Analysis: Reversed-phase HPLC can be used to separate the conjugated product from the unconjugated starting materials. By monitoring the elution profile at both the protein absorbance wavelength (e.g., 280 nm) and the Cy5 absorbance wavelength (650 nm), you can confirm the formation of the conjugate.
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SDS-PAGE: For protein conjugations, a shift in the band on an SDS-PAGE gel can indicate a successful conjugation, especially when visualized for fluorescence.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your Cy5-PEG3-Tetrazine conjugation reactions.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | A molar excess of tetrazine is generally recommended to drive the reaction to completion. |
| Reaction pH | 7.0 - 8.5 | Reaction rates can be influenced by pH. A neutral to slightly basic pH is often optimal. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. |
| Reaction Time | 30 minutes - 2 hours | Reaction times can vary depending on the reactants and their concentrations. The disappearance of the pink color of the tetrazine can be a visual indicator of reaction progression. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The PEG linker enhances water solubility. Organic co-solvents may be needed for hydrophobic molecules. |
| Storage Temperature | -20°C | Both Cy5-PEG3-Tetrazine and TCO-modified molecules should be stored in the dark and protected from moisture. |
Experimental Protocols
Protocol 1: General Cy5-PEG3-Tetrazine Conjugation to a TCO-Modified Protein
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Reagent Preparation:
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Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
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Prepare a stock solution of Cy5-PEG3-Tetrazine in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.
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Labeling Reaction:
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Add a 3 to 5-fold molar excess of the Cy5-PEG3-Tetrazine stock solution to the TCO-functionalized protein solution.
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Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
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Purification:
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Remove the excess, unreacted Cy5-PEG3-Tetrazine using a desalting column, size-exclusion chromatography, or dialysis.
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-
Analysis:
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Confirm conjugation using UV-Vis spectroscopy, mass spectrometry, or HPLC as described in Q4.
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Protocol 2: Analysis of Conjugation by UV-Vis Spectroscopy
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Sample Preparation: Prepare solutions of the unconjugated protein, the Cy5-PEG3-Tetrazine reagent, and the purified conjugate in a suitable buffer.
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Blank Measurement: Use the buffer to zero the spectrophotometer.
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Spectral Acquisition: Measure the absorbance spectra of each sample from approximately 300 nm to 750 nm.
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Analysis: Overlay the spectra. Successful conjugation is confirmed by the disappearance of the tetrazine peak (around 520-540 nm) and the presence of the Cy5 peak (around 650 nm) in the final conjugate's spectrum.
Visual Guides
Experimental Workflow for Cy5-PEG3-Tetrazine Conjugation
Caption: Workflow for Cy5-PEG3-Tetrazine conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting low yield in conjugation reactions.
References
Preventing precipitation of Cy5-PEG3-Tetrazine conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of Cy5-PEG3-Tetrazine conjugates.
Troubleshooting Guide
Issue 1: Precipitation of Cy5-PEG3-Tetrazine Upon Dissolving in Aqueous Buffer
Question: My Cy5-PEG3-Tetrazine conjugate, which was stored as a lyophilized powder, precipitated immediately after I tried to dissolve it in my aqueous reaction buffer (e.g., PBS). How can I prevent this?
Answer:
Precipitation of Cy5-PEG3-Tetrazine conjugates in aqueous buffers is a common issue primarily due to the hydrophobic nature of the Cy5 dye.[1] While the PEG linker enhances water solubility, the overall solubility can still be limited. Here are the likely causes and solutions:
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Cause A: Low Aqueous Solubility of the Conjugate. Non-sulfonated Cy5 is known to have limited solubility in water.[1][] The PEG3 linker may not be sufficient to overcome the hydrophobicity of the Cy5 and tetrazine moieties, especially at higher concentrations.
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Solution A-1: Initial Dissolution in an Organic Solvent. Before preparing your aqueous working solution, first dissolve the lyophilized Cy5-PEG3-Tetrazine conjugate in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a high-concentration stock solution.[][3] Cy5-PEG-tetrazine compounds are generally soluble in these organic solvents.
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Solution A-2: Slow Addition to Aqueous Buffer. Add the organic stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This gradual introduction helps to prevent localized high concentrations of the conjugate that can lead to aggregation and precipitation.
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Solution A-3: Limit the Percentage of Organic Solvent. Ensure the final concentration of the organic solvent in your aqueous solution is low, typically below 10%, to avoid adversely affecting the stability and function of biomolecules like proteins.
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Cause B: Inappropriate Buffer Conditions. The pH and ionic strength of your buffer can influence the solubility of the conjugate.
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Solution B-1: Optimize Buffer pH. While the fluorescence of Cy5 is largely independent of pH in the range of 4 to 10, extreme pH values can affect the stability of the molecule. For most bioconjugation reactions, a pH between 7 and 9 is recommended.
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Solution B-2: Adjust Ionic Strength. High salt concentrations can sometimes lead to "salting-out" effects, causing less soluble molecules to precipitate. Conversely, for some charged molecules, an appropriate ionic strength is necessary to maintain solubility and prevent aggregation. If you suspect ionic strength is an issue, try preparing your conjugate solution in a buffer with a lower salt concentration.
Issue 2: Precipitation During or After Conjugation to a Biomolecule (e.g., Protein)
Question: I successfully dissolved my Cy5-PEG3-Tetrazine, but after reacting it with my protein, the entire solution became cloudy, and I observed a colored precipitate. What went wrong?
Answer:
Precipitation following a conjugation reaction can be caused by several factors related to both the dye conjugate and the target biomolecule.
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Cause A: Increased Hydrophobicity of the Labeled Protein. The attachment of multiple hydrophobic Cy5-tetrazine moieties to a protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.
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Solution A-1: Optimize the Molar Ratio. Reduce the molar excess of the Cy5-PEG3-Tetrazine conjugate used in the reaction. A lower dye-to-protein ratio will result in fewer dye molecules per protein, minimizing the increase in hydrophobicity. It is often necessary to perform a titration to find the optimal ratio for your specific protein.
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Solution A-2: Use a More Hydrophilic Conjugate. If possible, consider using a conjugate with a sulfonated Cy5 dye (sulfo-Cy5). Sulfonated cyanine dyes have significantly higher water solubility and are less prone to aggregation. Alternatively, using a conjugate with a longer PEG chain (e.g., PEG8, PEG12) can also improve the solubility of the final labeled protein.
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Cause B: Protein Instability Under Reaction Conditions. The reaction conditions themselves (e.g., pH, temperature, presence of organic solvent) might be causing the protein to denature and precipitate.
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Solution B-1: Buffer Optimization. Ensure the reaction buffer is optimal for your protein's stability. This includes pH and the presence of any necessary co-factors or stabilizers. Avoid buffers containing primary amines, such as Tris, if your conjugation chemistry targets amines.
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Solution B-2: Minimize Organic Solvent. As mentioned previously, keep the final concentration of DMSO or DMF as low as possible.
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Solution B-3: Temperature Control. Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to reduce the risk of protein denaturation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Cy5-PEG3-Tetrazine conjugates?
A1: Lyophilized Cy5-PEG3-Tetrazine should be stored at -20°C, desiccated, and protected from light. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing a stock solution of Cy5-PEG3-Tetrazine?
A2: Anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a high-concentration stock solution. It is crucial to use anhydrous solvents to prevent hydrolysis of reactive moieties.
Q3: Does the fluorescence of Cy5 depend on pH?
A3: The fluorescence intensity of Cy5 is generally stable and independent of pH in the range of 4 to 10.
Q4: My Cy5-PEG3-Tetrazine conjugate appears to be degraded. What could be the cause?
A4: Cyanine dyes like Cy5 are susceptible to photobleaching upon prolonged exposure to light. It is important to handle the conjugate in low-light conditions. Additionally, tetrazines can have varying stability in aqueous media, with some derivatives being more prone to degradation.
Q5: How does the PEG linker affect the properties of the Cy5-Tetrazine conjugate?
A5: The polyethylene glycol (PEG) linker serves to increase the hydrophilicity and water solubility of the otherwise hydrophobic Cy5 and tetrazine components. This improved solubility is crucial for performing bioconjugation reactions in aqueous buffers and for in vivo applications.
Data Summary
Table 1: Solubility of Cy5-PEG3-Tetrazine Components
| Component | Aqueous Solubility | Organic Solvent Solubility | Key Considerations |
| Cy5 (non-sulfonated) | Low | Good in DMSO, DMF, methanol, ethanol | The primary driver of low aqueous solubility for the conjugate. |
| sulfo-Cy5 | High | Soluble in aqueous buffers without organic co-solvents. | Recommended for applications where high water solubility is critical. |
| PEG3 Linker | High | Soluble in most organic solvents. | Increases the overall water solubility of the conjugate. |
| Tetrazine | Variable, often low | Generally soluble in organic solvents like DMSO and DMF. | Solubility depends on the substituents on the tetrazine ring. |
Experimental Protocols
Protocol 1: Preparation of a Cy5-PEG3-Tetrazine Working Solution
This protocol describes the recommended procedure for dissolving a lyophilized Cy5-PEG3-Tetrazine conjugate for use in an aqueous reaction buffer.
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Equilibrate to Room Temperature: Allow the vial of lyophilized Cy5-PEG3-Tetrazine to warm to room temperature before opening to prevent moisture condensation.
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Prepare Stock Solution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex or sonicate briefly until the conjugate is completely dissolved.
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Prepare Aqueous Working Solution: While gently vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution dropwise.
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Final Concentration: Ensure the final concentration of DMSO in the working solution is below 10% to maintain the integrity of most biomolecules.
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Immediate Use: Use the freshly prepared working solution immediately for the best results.
Protocol 2: General Procedure for Protein Labeling with Cy5-PEG3-Tetrazine
This protocol outlines a general workflow for labeling a trans-cyclooctene (TCO)-modified protein with Cy5-PEG3-Tetrazine via an inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction.
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Prepare TCO-Modified Protein: Ensure your protein of interest has been modified with a TCO group and is purified and dissolved in an appropriate reaction buffer (e.g., PBS, pH 7.4).
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Prepare Cy5-PEG3-Tetrazine Solution: Prepare a working solution of Cy5-PEG3-Tetrazine in the same reaction buffer following Protocol 1.
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Determine Molar Ratio: Calculate the volume of the Cy5-PEG3-Tetrazine solution needed to achieve the desired molar excess over the TCO-modified protein. A starting point is often a 5- to 20-fold molar excess of the tetrazine conjugate.
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Conjugation Reaction: Add the calculated volume of the Cy5-PEG3-Tetrazine solution to the TCO-modified protein solution.
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Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. Protect the reaction from light. The iEDDA reaction is typically fast.
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Purification: Remove the unreacted Cy5-PEG3-Tetrazine and any byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography.
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Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or SDS-PAGE analysis.
Visualizations
Caption: Workflow for dissolving and conjugating Cy5-PEG3-Tetrazine.
Caption: Troubleshooting logic for Cy5-PEG3-Tetrazine precipitation.
References
Stability of Cy5-PEG3-Tetrazine in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Cy5-PEG3-Tetrazine in various buffer conditions. This guide is intended for researchers, scientists, and drug development professionals using this molecule in their experiments.
Troubleshooting Guide
Issue 1: Rapid Loss of Cy5 Fluorescence Signal
If you observe a faster-than-expected decrease in the Cy5 fluorescence signal, consider the following potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| High pH Environment (pH > 8) | The Cy5 fluorophore can be unstable in basic conditions.[1] Verify the pH of your buffer and adjust to a neutral or slightly acidic range (pH 4-7.5) if possible. For conjugation reactions requiring higher pH, minimize incubation times.[1][2] |
| Presence of Oxidizing Agents | Cy5 is sensitive to oxygen and oxidizing agents.[3] If your buffer contains components that can generate reactive oxygen species, consider degassing the buffer or adding antioxidants. |
| Photobleaching | Prolonged exposure to excitation light can lead to photobleaching. Reduce the exposure time and intensity of the light source. Use of an anti-fade mounting medium is recommended for microscopy applications. |
Issue 2: Degradation of the Tetrazine Moiety and Reduced Reactivity
Degradation of the tetrazine ring will lead to a loss of reactivity with its dienophile (e.g., TCO). This can be observed as poor labeling or conjugation efficiency.
| Potential Cause | Recommended Action |
| Unfavorable pH Conditions | Tetrazines are known to be sensitive to harsh pH conditions and can degrade in aqueous solutions, particularly at basic pH.[4] Whenever possible, maintain a neutral pH (around 7.4) for storage and during reactions. |
| Presence of Nucleophiles in Media | Biological media, such as cell culture medium supplemented with fetal bovine serum (FBS), contain nucleophiles that can lead to the degradation of the tetrazine ring. For time-critical experiments, it is crucial to minimize the incubation time of the tetrazine in such media. |
| Extended Storage in Solution | Prolonged storage of tetrazine-containing molecules in aqueous buffers is not recommended. It is best practice to prepare fresh solutions before use or store as aliquots in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. |
| Tetrazine Substituents | The stability of the tetrazine ring is highly dependent on its substituents. Tetrazines with electron-donating groups are generally more stable than those with electron-withdrawing groups. Be aware of the specific tetrazine derivative you are using and its inherent stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with Cy5-PEG3-Tetrazine?
A1: The optimal pH is a balance between the stability of the Cy5 dye and the tetrazine linker. The fluorescence of Cy5 conjugates is generally stable between pH 4 and 10. However, the Cy5 dye itself can be unstable in very basic conditions (pH > 8), and tetrazines are also known to degrade at harsh pH, especially basic ones. Therefore, a pH range of 6.5 to 7.5 is recommended for most applications to ensure the stability of both components. For specific conjugation reactions that require higher pH, such as labeling primary amines, it is advisable to use a pH of 7.5-8.0 and minimize the reaction time.
Q2: How stable is the tetrazine moiety in common biological buffers?
A2: The stability of the tetrazine ring is influenced by its substituents and the buffer composition. Generally, tetrazines are less stable in aqueous buffers compared to organic solvents. The table below summarizes the stability of different classes of 3,6-disubstituted tetrazines in aqueous buffer.
| Tetrazine Substituent Type | General Stability Trend in Aqueous Buffer (pH 7.4, 37°C) |
| Electron-Donating Groups (e.g., alkyl) | Higher stability. Greater than 96% of some alkyl-substituted tetrazines remained after 10 hours. |
| Hydrogen | Moderate stability with a good balance of reactivity. |
| Electron-Withdrawing Groups (e.g., pyridyl) | Lower stability. Some dipyridyl-s-tetrazines showed 60-85% degradation after 12 hours. |
Q3: Can I store Cy5-PEG3-Tetrazine in a buffer solution?
A3: For long-term storage, it is highly recommended to store Cy5-PEG3-Tetrazine as a solid or as a stock solution in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°, protected from light. Storing in aqueous buffers for extended periods is not advisable due to the potential for hydrolysis of the tetrazine moiety. If you need to make a working solution in a buffer, it should be prepared fresh before each experiment.
Q4: What factors can affect the reactivity of the tetrazine in my experiments?
A4: The primary factor affecting tetrazine reactivity is its degradation. As discussed, pH and the presence of nucleophiles can lead to degradation and a subsequent loss of reactivity. Additionally, steric hindrance can play a role. Ensure that the dienophile you are using is accessible and that the stoichiometry of your reactants is optimized.
Experimental Protocols & Visualizations
Experimental Protocol: Assessing Tetrazine Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of a tetrazine-containing compound like Cy5-PEG3-Tetrazine in a specific aqueous buffer. The stability is monitored by measuring the decrease in the characteristic absorbance of the tetrazine over time.
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Prepare a Stock Solution: Prepare a concentrated stock solution of Cy5-PEG3-Tetrazine in an appropriate organic solvent (e.g., DMSO).
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Dilution in Buffer: Dilute the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration where the tetrazine absorbance can be accurately measured (e.g., 0.2 mM). The final concentration of the organic solvent should be kept low (e.g., 1% DMSO).
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Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
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Absorbance Measurement: At various time points, measure the absorbance of the solution at the characteristic wavelength for the tetrazine (typically around 515-540 nm).
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Data Analysis: Plot the absorbance as a function of time to determine the stability of the tetrazine moiety under the tested conditions.
Logical Relationship: Factors Affecting Cy5-PEG3-Tetrazine Stability
The stability of the Cy5-PEG3-Tetrazine conjugate is a function of the stability of its individual components. The following diagram illustrates the key factors influencing the stability of the Cy5 dye and the tetrazine linker.
References
Technical Support Center: Quenching Unreacted Cy5-PEG3-Tetrazine in Labeling Experiments
Welcome to the technical support center for Cy5-PEG3-Tetrazine labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and experimental protocols, with a specific focus on managing unreacted tetrazine dye through chemical quenching.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Cy5-PEG3-Tetrazine?
A1: Cy5-PEG3-Tetrazine is a fluorescent labeling reagent used in bioorthogonal chemistry. It enables the covalent attachment of a Cy5 fluorescent dye to a target molecule that has been modified with a trans-cyclooctene (TCO) group. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and specific, allowing for precise labeling in complex biological samples.[1][2] The PEG3 linker enhances the hydrophilicity of the molecule.
Q2: Why is it necessary to address unreacted Cy5-PEG3-Tetrazine after a labeling reaction?
A2: Unreacted Cy5-PEG3-Tetrazine can lead to high background fluorescence in imaging experiments and interfere with the accurate quantification of labeled molecules. This is primarily due to non-specific binding of the free dye to surfaces or biomolecules, which can obscure the true signal from the specifically labeled target. Therefore, it is crucial to either remove or quench the unreacted dye.
Q3: What is the difference between quenching and purification?
A3: Purification involves physically separating the unreacted Cy5-PEG3-Tetrazine from the labeled biomolecule. Common methods include size-exclusion chromatography (e.g., desalting columns), dialysis, and spin filtration.[3] Quenching , on the other hand, involves a chemical reaction to inactivate the unreacted tetrazine, rendering it incapable of reacting with any remaining TCO groups or binding non-specifically. This is achieved by adding a small molecule "scavenger" that rapidly reacts with the excess tetrazine.
Q4: What is a suitable quenching agent for unreacted Cy5-PEG3-Tetrazine?
A4: A small, water-soluble trans-cyclooctene (TCO) derivative is an ideal quenching agent due to its extremely fast and specific reaction with tetrazines. (E)-cyclooct-4-enol (trans-cyclooctenol) is a commonly used and commercially available option for this purpose. Its small size and hydrophilicity allow for easy handling in aqueous buffers.
Q5: How does quenching with a TCO derivative work?
A5: The quenching reaction is the same bioorthogonal ligation used for labeling. The TCO derivative (the quencher) reacts with the excess Cy5-PEG3-Tetrazine via the iEDDA cycloaddition. This forms a stable, fluorescent, but now inert, small molecule adduct that can be more easily removed in subsequent cleanup steps if necessary, and more importantly, it prevents the unreacted tetrazine from binding to your TCO-modified target.
Troubleshooting Guide: High Background Fluorescence
High background is a common issue in fluorescence-based assays. This guide will help you diagnose and resolve problems related to unreacted Cy5-PEG3-Tetrazine.
| Observation | Potential Cause | Recommended Solution |
| High, uniform background across the entire sample | Excess unreacted Cy5-PEG3-Tetrazine | Implement a quenching step with a small molecule TCO derivative (e.g., trans-cyclooctenol) after the labeling reaction. Alternatively, perform a thorough purification step such as size-exclusion chromatography or dialysis to remove the free dye. |
| Punctate or speckled background | Aggregation of Cy5-PEG3-Tetrazine | Prepare fresh stock solutions of the Cy5-PEG3-Tetrazine. Centrifuge the stock solution at high speed before use to pellet any aggregates. Consider including a non-ionic detergent like 0.05% Tween-20 in your buffers to reduce aggregation. |
| Non-specific binding to cellular structures or surfaces | Hydrophobic interactions of the Cy5 dye | Include a blocking step with an appropriate agent (e.g., BSA) before labeling. Add a non-ionic detergent (e.g., 0.05% Tween-20) to your washing buffers to minimize hydrophobic interactions. |
| High background in negative controls (no TCO-modified target) | Non-specific binding of the tetrazine probe | This indicates a direct interaction of the Cy5-PEG3-Tetrazine with components of your sample. Optimize blocking conditions and washing steps. Consider reducing the concentration of the Cy5-PEG3-Tetrazine used for labeling. |
Experimental Protocols
Key Reaction Parameters
The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is characterized by its exceptionally fast kinetics.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Dependent on tetrazine and TCO structure; typically in aqueous buffers.[4] |
| Optimal pH Range | 6.0 - 8.5 | The reaction is generally not highly pH-sensitive within this range. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is rapid at room temperature. |
| Typical Labeling Time | 15 - 60 minutes | Sufficient for most applications due to the fast kinetics. |
Protocol: Quenching Unreacted Cy5-PEG3-Tetrazine with trans-Cyclooctenol
This protocol describes the chemical inactivation of excess Cy5-PEG3-Tetrazine following a labeling reaction.
Materials:
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Reaction mixture containing your TCO-labeled biomolecule and unreacted Cy5-PEG3-Tetrazine.
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Quenching agent: (E)-cyclooct-4-enol (trans-cyclooctenol) stock solution (e.g., 10 mM in DMSO or ethanol).
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Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
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Complete the Labeling Reaction: Follow your standard protocol for labeling your TCO-modified biomolecule with Cy5-PEG3-Tetrazine. A typical labeling reaction is incubated for 30-60 minutes at room temperature.
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Prepare the Quencher: Immediately before use, prepare a stock solution of trans-cyclooctenol.
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Add the Quencher: Add a 5- to 10-fold molar excess of the trans-cyclooctenol solution relative to the initial amount of Cy5-PEG3-Tetrazine used in the labeling reaction.
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Example: If you used 1 µL of a 1 mM Cy5-PEG3-Tetrazine stock solution (1 nmol), you would add 0.5 to 1 µL of a 10 mM trans-cyclooctenol stock solution (5-10 nmol).
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Incubate for Quenching: Incubate the reaction mixture for an additional 15-30 minutes at room temperature, protected from light. The reaction is very fast, so this is typically sufficient to ensure complete quenching of the unreacted tetrazine.
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Proceed to Downstream Applications or Purification: The quenched reaction mixture can now be used for downstream applications such as cell imaging or flow cytometry. For applications requiring highly pure conjugates, a subsequent purification step (e.g., size-exclusion chromatography) can be performed to remove the quenched Cy5-tetrazine-TCO adduct and excess quencher.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for labeling and subsequent quenching of unreacted Cy5-PEG3-Tetrazine.
Caption: Logical troubleshooting workflow for addressing high background fluorescence.
Caption: Simplified representation of the quenching reaction mechanism.
References
Side reactions of tetrazine probes in biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using tetrazine probes in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using tetrazine probes in biological samples?
The most common side reactions involve the degradation of the tetrazine ring and its reaction with endogenous nucleophiles, particularly thiols.
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Degradation in Aqueous Media: The tetrazine ring can degrade in aqueous solutions.[1] The stability is highly dependent on the substituents on the tetrazine core; electron-withdrawing groups can decrease stability, while electron-donating groups generally enhance it.[2][3][4] Stability is also pH-dependent, with some tetrazines showing instability in basic aqueous solutions.[5]
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Reaction with Endogenous Thiols: Tetrazines can react with nucleophiles like thiols. Glutathione (GSH), a highly abundant intracellular thiol, can react with tetrazines, leading to probe deactivation. This reaction is generally slower than the desired bioorthogonal reaction with a strained dienophile but can become significant over long incubation times or with highly reactive tetrazine scaffolds.
-
Hydrolysis of NHS Esters: For tetrazine probes functionalized with an N-hydroxysuccinimide (NHS) ester for protein labeling, hydrolysis of the NHS ester is a major competing side reaction. This is particularly problematic at neutral to high pH, converting the amine-reactive ester into an unreactive carboxylic acid and reducing labeling efficiency.
Q2: My bioorthogonal ligation (e.g., with TCO) is slow or has a low yield. What are the possible causes?
Low yields or slow reaction rates in Inverse Electron-Demand Diels-Alder (IEDDA) ligations can stem from several factors related to reactant stability, concentration, and reaction conditions.
-
Tetrazine Instability: The tetrazine probe may be degrading under your experimental conditions. It's crucial to use freshly prepared solutions and consider the pH of your buffer. Some tetrazine derivatives show instability in the presence of fetal bovine serum (FBS).
-
Dienophile Instability: The dienophile partner (e.g., trans-cyclooctene, TCO) can also be unstable. TCOs can be sensitive to thiols, low pH, and UV light.
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. Accurate quantification of both the tetrazine and dienophile stock solutions is critical.
-
Steric Hindrance: If the tetrazine and dienophile are attached to bulky molecules like antibodies, steric hindrance can impede the reaction. Incorporating a flexible spacer (e.g., PEG) can improve accessibility and reaction rates.
-
Suboptimal Temperature: While many ligations work well at room temperature or 37°C, temperature can be optimized. However, increasing temperature can also risk degrading sensitive biomolecules or the tetrazine probe itself.
Q3: How do I choose the right tetrazine probe for my experiment? There seems to be a trade-off between reactivity and stability.
Yes, there is a well-established inverse correlation between the reactivity of a tetrazine in the IEDDA reaction and its physiological stability.
-
High Reactivity Tetrazines: Tetrazines with electron-withdrawing groups (e.g., pyridyl-tetrazines) are highly reactive, with second-order rate constants that can be orders of magnitude higher than other derivatives. This makes them ideal for applications requiring very fast kinetics at low concentrations. However, they tend to be less stable in biological media.
-
High Stability Tetrazines: Tetrazines with electron-donating groups (e.g., methyl- or phenyl-tetrazines) are generally more stable but exhibit slower reaction kinetics. These are suitable for experiments requiring long incubation times where probe persistence is critical.
-
Balanced Scaffolds: Newer scaffolds, such as triazolyl-tetrazines, have been developed to offer a better balance of high reactivity and improved physiological stability.
The choice depends on the specific application. For rapid in vivo imaging, a highly reactive tetrazine may be necessary, whereas for long-term cell tracking, a more stable analog would be preferable.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Labeling
High background can obscure specific signals and lead to false positives.
| Possible Cause | Recommended Solution |
| Reaction with Thiols | For intracellular applications, consider using a more stable tetrazine derivative that is less prone to reaction with glutathione. Minimize incubation times where possible. |
| Probe Precipitation | Poor aqueous solubility can cause probes to aggregate and precipitate, leading to non-specific signals. Use PEGylated linkers to improve solubility or add a small amount of a biocompatible organic co-solvent like DMSO. |
| Impure Reagents | Ensure that both the tetrazine probe and the dienophile are of high purity to avoid side reactions from contaminants. |
| Excess Reagent | After the ligation step, ensure unreacted, labeled probes are thoroughly washed away or removed via purification (e.g., desalting column, dialysis) to reduce background. |
Issue 2: Tetrazine Probe Degradation Suspected
If you suspect your probe is degrading before it can react with its target.
| Possible Cause | Recommended Solution |
| Hydrolytic Instability | Prepare aqueous solutions of the tetrazine probe immediately before use. Assess the stability of your specific tetrazine in your reaction buffer (pH, media components) by monitoring its characteristic absorbance (typically 510-550 nm) over time using a UV-Vis spectrophotometer. |
| pH-Mediated Degradation | Be aware of the pH of your medium. Some tetrazines are unstable at basic pH (>8.5). If possible, adjust the buffer to a more neutral pH (7.2-8.0). |
| Temperature Sensitivity | Some tetrazines can degrade at elevated temperatures. If incubating at 37°C or higher, run a control to check the probe's stability at that temperature over the course of the experiment. |
| Presence of Reducing Agents | If using a tetrazine with a disulfide linker, ensure no reducing agents (e.g., DTT, TCEP) are present, as they will cleave the linker. |
Data Presentation
Table 1: Comparison of Tetrazine Reactivity and Stability
Second-order rate constants (k₂) are for the reaction with trans-cyclooctene (TCO) derivatives. Stability is often reported as the half-life (t₁/₂) or percent remaining after a set time under physiological conditions (e.g., in PBS or cell media at 37°C).
| Tetrazine Derivative | Substituent Type | Typical k₂ with TCO (M⁻¹s⁻¹) | Relative Stability | Key Characteristics |
| 3,6-di(2-pyridyl)-s-tetrazine (DP-Tz) | Electron-withdrawing | ~2,000 - 26,000 | Low | Very fast kinetics, but prone to degradation. |
| Methyl-tetrazine (Me-Tz) | Electron-donating | ~1,000 - 2,000 | High | Slower kinetics but significantly more stable. |
| Phenyl-tetrazine (Ph-Tz) | Electron-donating | ~3.6 - 1,700 | High | Good stability, moderate reactivity. |
| H-Tetrazine (monosubstituted) | (Reference) | ~10,000 - 13,000 | Low to Moderate | Fast kinetics but can be unstable. |
| Triazolyl-tetrazine | (Tuned) | ~10,300 | High | Novel scaffold designed for both high reactivity and stability. |
Table 2: Rate Constants for Tetrazine Side Reactions with Thiols
Rate constants for the Tetrazine-Thiol Exchange (TeTEx) reaction, which is a nucleophilic aromatic substitution.
| Tetrazine Type | Thiol Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Alkyl-Thiol-Tz | FITC-cystamine | 2.6 | Reaction rate increases with more electron-deficient tetrazines. |
| Phenyl-Thiol-Tz | FITC-cystamine | 12.8 | This reaction is reversible and can be accelerated in aqueous buffered media. |
| Pyridyl-Thiol-Tz | FITC-cystamine | 20.1 | The reaction is pH-dependent, with higher rates at higher pH, though tetrazine decomposition can occur at pH 8.5. |
| Pyrimidyl-Thiol-Tz | FITC-cystamine | 24.8 | The chemoselectivity for thiols can decrease with increasing electron deficiency of the tetrazine. |
Visualizations
Caption: Competing reaction pathways for a tetrazine probe in a biological sample.
Caption: A troubleshooting workflow for diagnosing low yield in tetrazine ligations.
Key Experimental Protocols
Protocol 1: Assessing Tetrazine Probe Stability by UV-Vis Spectroscopy
This protocol allows for a quick assessment of the stability of a tetrazine probe under specific buffer and temperature conditions by monitoring its characteristic absorbance.
Materials:
-
Tetrazine probe stock solution (e.g., 10 mM in anhydrous DMSO).
-
Reaction buffer of interest (e.g., PBS, pH 7.4; cell culture media).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 37°C).
-
Prepare the reaction sample by diluting the tetrazine stock solution into the pre-warmed reaction buffer in the cuvette to a final concentration that gives a reliable absorbance reading in its characteristic range (e.g., 50-100 µM, absorbance ~0.5-1.0 at λmax ~520-540 nm).
-
Immediately begin monitoring the absorbance at the tetrazine's λmax over time (e.g., every 5 minutes for 2 hours, then at longer intervals up to 24 hours).
-
Data Analysis: Plot the normalized absorbance versus time. The rate of decrease corresponds to the rate of degradation. The half-life (t₁/₂) can be calculated by fitting the data to a first-order decay model.
Protocol 2: Monitoring IEDDA Ligation Kinetics by HPLC
This protocol provides a quantitative method to determine reaction completion and yield by separating reactants from the product.
Materials:
-
Tetrazine probe and dienophile (e.g., TCO derivative).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence).
-
Quenching reagent (optional, e.g., an excess of a scavenger).
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
Procedure:
-
Reaction Setup: Set up the ligation reaction in a vial at a known temperature with defined concentrations of the tetrazine and dienophile.
-
Time Points: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by either rapid dilution with the mobile phase or by adding a scavenger that will consume one of the reactants.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. Develop a gradient method that effectively separates the tetrazine reactant, the dienophile reactant, and the final ligation product.
-
Data Analysis: Monitor the chromatograms at a wavelength where the tetrazine and/or product absorb. The yield can be calculated by integrating the peak area of the product and comparing it to the initial peak area of the limiting reactant. Plotting product formation over time allows for the determination of reaction kinetics.
References
Optimizing incubation time and temperature for Cy5-PEG3-Tetrazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Cy5-PEG3-Tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Cy5-PEG3-Tetrazine reaction?
The reaction between a tetrazine (like Cy5-PEG3-Tetrazine) and a trans-cyclooctene (TCO) is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This is a type of "click chemistry" recognized for its high speed, specificity, and biocompatibility. The reaction proceeds rapidly without the need for a catalyst and is orthogonal to most biological functional groups.[3] The process involves a [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas to form a stable dihydropyridazine conjugate.[2][4]
Q2: What are the key factors influencing the kinetics of the Cy5-PEG3-Tetrazine reaction?
Several factors govern the rate and efficiency of the tetrazine ligation:
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Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.
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Steric Hindrance: Generally, smaller substituents on the tetrazine lead to higher reactivity. The PEG3 linker in Cy5-PEG3-Tetrazine helps to minimize steric hindrance and improve solubility.
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Ring Strain of the Dienophile: Highly strained TCO derivatives exhibit significantly faster reaction kinetics.
-
Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.
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Temperature: Higher temperatures generally increase the reaction rate, while lower temperatures will slow it down.
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Solvent and pH: The reaction is efficient over a broad pH range (typically 6.0-9.0) and in various aqueous and organic solvents. However, the choice of solvent can influence reaction rates and reactant stability.
Q3: How should I store and handle Cy5-PEG3-Tetrazine?
For optimal stability, Cy5-PEG3-Tetrazine should be stored in a cool, dark, and dry environment, typically at -20°C. It is important to protect the compound from light to prevent photobleaching of the Cy5 dye. Aliquoting the reagent upon receipt is recommended to avoid multiple freeze-thaw cycles. When preparing to use the reagent, allow the vial to come to room temperature before opening to prevent moisture condensation.
Q4: Is it possible to monitor the progress of the reaction?
Yes, the reaction can be monitored spectroscopically. The tetrazine moiety has a characteristic absorbance peak between 510 and 550 nm. As the reaction proceeds, this peak will disappear, allowing for the reaction progress to be tracked by measuring the decrease in absorbance over time. Alternatively, techniques like LC-MS can be used to analyze aliquots at different time points to determine the concentration of reactants and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Labeling Efficiency | Incorrect Stoichiometry | Optimize the molar ratio of Cy5-PEG3-Tetrazine to the TCO-modified molecule. A starting point of 1.5 to 5-fold molar excess of the tetrazine is common. |
| Suboptimal Reaction Buffer | Ensure the pH is within the optimal range (typically 7.0-8.5). Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester. | |
| Degradation of Reactants | Verify the integrity of your Cy5-PEG3-Tetrazine and TCO-modified molecule. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can be affected by thiols or UV light. | |
| Insufficient Incubation Time or Temperature | If the reaction is slow, consider increasing the incubation time or raising the temperature (e.g., to 37°C), ensuring your biomolecule is stable at the higher temperature. | |
| High Background Signal | Excess Unreacted Dye | After the reaction, it is crucial to remove any unreacted Cy5-PEG3-Tetrazine using methods like size-exclusion chromatography, dialysis, or spin desalting columns. |
| Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with biomolecules. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers can help reduce this. | |
| Long Incubation with High Dye Concentration | Reduce the incubation time and/or the concentration of the Cy5-PEG3-Tetrazine to minimize non-specific binding. | |
| Inconsistent Results | Fluctuations in Ambient Temperature | Use a temperature-controlled environment like a water bath or incubator to ensure a consistent reaction temperature. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction. | |
| Precipitation of Reactants or Product | Poor Solubility | The PEG3 linker enhances aqueous solubility, but if precipitation occurs, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added. Verify its compatibility with your biological system. |
Data Presentation
Table 1: General Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of Tetrazine | 1.5 - 5 fold | A slight excess can help drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| pH | 7.0 - 8.5 | The reaction is generally efficient over a broad pH range, but this is a common optimal range for reactions involving proteins. |
| Incubation Temperature | 4°C to 37°C | Room temperature (20-25°C) is a common starting point. 37°C can be used to accelerate the reaction. 4°C can be used for sensitive biomolecules but will require longer incubation. |
| Incubation Time | 10 - 120 minutes | Highly dependent on reactants, concentration, and temperature. Typical times are 30-60 minutes at room temperature. Reactions at 4°C may require 2 hours or more. |
Table 2: Stability and Storage of Cy5-PEG3-Tetrazine
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | Preserves the integrity of the tetrazine and the Cy5 dye. |
| Light Exposure | Store in the dark | The Cy5 fluorophore is susceptible to photobleaching. |
| Moisture | Store in a dry environment | NHS esters (if used for TCO modification) and some tetrazines can be moisture-sensitive. |
| pH Stability | Stable in the range of pH 4-10 | Tetrazines generally show good stability in this pH range but can degrade in strong acids or bases. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated freezing and thawing can lead to degradation of the compound. |
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein with Cy5-PEG3-Tetrazine
This protocol describes a general procedure for labeling a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
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TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG3-Tetrazine
-
Anhydrous DMSO or DMF
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Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 1-10 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 3-5 molar excess of the Cy5-PEG3-Tetrazine stock solution to the TCO-modified protein solution.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes, protected from light.
-
Optimization Note: For slower reactions or lower concentrations, the incubation time can be extended, or the temperature can be increased to 37°C. For highly sensitive proteins, the reaction can be performed at 4°C for 2 hours or longer.
-
-
Purification:
-
Remove the unreacted Cy5-PEG3-Tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol 2: Assessing the Stability of Cy5-PEG3-Tetrazine
This protocol provides a framework for evaluating the stability of Cy5-PEG3-Tetrazine under specific experimental conditions.
Materials:
-
Cy5-PEG3-Tetrazine
-
Reaction buffer of interest (e.g., PBS at various pH values)
-
UV-Vis Spectrophotometer
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of Cy5-PEG3-Tetrazine in the buffer of interest at a known concentration (e.g., 50 µM).
-
Divide the solution into multiple aliquots for testing at different time points and conditions.
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions. For example:
-
Temperature Stability: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Stability: Prepare solutions in buffers with different pH values.
-
-
Keep a control sample at -20°C in the dark.
-
-
Data Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each condition.
-
Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer, focusing on the characteristic tetrazine peak (~520-540 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining Cy5-PEG3-Tetrazine at each time point relative to the initial (time 0) absorbance.
-
Plot the percentage of remaining tetrazine versus time for each condition to determine its stability profile.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a typical Cy5-PEG3-Tetrazine labeling experiment.
Caption: Factors that positively or negatively influence the rate of the tetrazine-TCO reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy5-PEG3-Tetrazine & Reducing Agents
Welcome to the technical support center for Cy5-PEG3-Tetrazine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cy5-PEG3-Tetrazine in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: How do reducing agents affect the stability of the Cy5 fluorophore in Cy5-PEG3-Tetrazine?
A1: The Cy5 cyanine dye is susceptible to degradation by certain reducing agents, particularly dithiothreitol (DTT). This interaction can lead to a loss of fluorescence and adversely affect experimental results.[1][2][3][4]
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DTT (Dithiothreitol): DTT is known to negatively impact Cy5, causing quenching of the fluorescence signal.[1] This can lead to inaccurate quantification in assays like qPCR. The mechanism involves the reduction of the polymethine bridge of the Cy5 molecule, leading to a loss of conjugation and, consequently, fluorescence.
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TCEP (Tris(2-carboxyethyl)phosphine): TCEP can also quench Cy5 fluorescence. This quenching is due to the reversible 1,4-addition of the phosphine to the polymethine bridge of the Cy5 dye, forming a non-fluorescent covalent adduct. The reaction is reversible and concentration-dependent, with quenching effects becoming significant at millimolar concentrations.
Q2: How do reducing agents impact the stability of the tetrazine moiety in Cy5-PEG3-Tetrazine?
A2: The tetrazine ring is sensitive to reduction, which can compromise its ability to participate in the desired inverse electron-demand Diels-Alder (IEDDA) click reaction.
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TCEP: TCEP is known to reduce tetrazines to their corresponding dihydrotetrazines. While this reduction can sometimes be reversed by exposure to air, it temporarily inactivates the tetrazine for click chemistry.
-
DTT: While the primary concern with DTT is its effect on the Cy5 dye, strong reducing agents can potentially affect the electron-deficient tetrazine ring, though this is less documented in standard protocols than the TCEP-tetrazine interaction.
Q3: Which reducing agent is recommended when working with Cy5-PEG3-Tetrazine?
A3: If a reducing agent is absolutely necessary, TCEP is generally preferred over DTT, but it must be used with caution and at the lowest effective concentration, ideally in the sub-millimolar range, to minimize Cy5 quenching. For many applications, it is best to perform reduction steps (e.g., of an antibody) first and then remove the reducing agent via buffer exchange or dialysis before introducing the Cy5-PEG3-Tetrazine conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no Cy5 fluorescence signal after conjugation/incubation. | Presence of DTT in the reaction buffer. | Avoid DTT completely when working with Cy5. If reduction was necessary, ensure its complete removal before adding the Cy5 conjugate. Use a DTT removal column or dialysis. |
| High concentration of TCEP (>1 mM) in the reaction buffer. | Reduce TCEP concentration to sub-millimolar levels. Alternatively, remove TCEP before fluorescence measurement. The quenching by TCEP is reversible. | |
| Failed or inefficient tetrazine "click" reaction (e.g., with a TCO-modified protein). | Reduction of the tetrazine ring by TCEP. | TCEP can reduce the tetrazine, rendering it inactive for IEDDA ligation. Remove TCEP prior to the click reaction. If reduction is observed, prolonged exposure to air may reverse it. |
| Degradation of the tetrazine moiety in aqueous buffer. | Tetrazine stability is pH and buffer dependent. Electron-withdrawing groups can decrease stability. Ensure the buffer pH is appropriate (typically physiological pH 7.4) and minimize long incubation times if using a less stable tetrazine derivative. | |
| Inconsistent fluorescence readings or upward-drifting signal in MST assays. | Temperature-dependent quenching effect of TCEP on Cy5. | The reversible quenching of Cy5 by TCEP is highly temperature-dependent. An IR laser-induced temperature increase can shift the equilibrium, causing fluorescence to recover and leading to unusual upward-going MST traces. Avoid TCEP or use concentrations below 1 mM in MST experiments. |
Data Summary: Impact of Reducing Agents
| Reagent | Effect on Cy5 | Effect on Tetrazine | Key Considerations |
| DTT | Severe Signal Loss: Adversely affects the dye, leading to inaccurate quantification. | Minimal direct effect documented compared to its impact on Cy5. | Not Recommended. Should be avoided or completely removed prior to introducing the Cy5 conjugate. |
| TCEP | Reversible Quenching: Forms a non-fluorescent adduct. Quenching is significant at mM concentrations and is temperature-dependent. | Reduction: Can reduce the tetrazine to dihydrotetrazine, temporarily inactivating it for click chemistry. | Use with Caution. Recommended only at sub-mM concentrations. Remove before click reactions and sensitive fluorescence measurements. |
Experimental Protocols & Visualizations
Protocol: Assessing the Stability of Cy5-PEG3-Tetrazine
This protocol outlines a method to evaluate the impact of a reducing agent on the fluorescence stability of Cy5-PEG3-Tetrazine.
Objective: To quantify the change in Cy5 fluorescence over time in the presence of DTT or TCEP.
Materials:
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Cy5-PEG3-Tetrazine stock solution (e.g., 1 mM in DMSO)
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Assay Buffer (e.g., PBS, pH 7.4)
-
Reducing agent stock solutions (e.g., 100 mM DTT, 100 mM TCEP)
-
Fluorometer or plate reader capable of measuring Cy5 fluorescence (Excitation: ~645 nm / Emission: ~665 nm)
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96-well plates (black, clear bottom recommended)
Procedure:
-
Prepare Solutions: Prepare working solutions of Cy5-PEG3-Tetrazine in the assay buffer at a final concentration of 1 µM.
-
Set Up Reactions: In a 96-well plate, set up the following conditions in triplicate:
-
Control: 100 µL of 1 µM Cy5-PEG3-Tetrazine solution.
-
Test Condition 1 (DTT): 90 µL of 1 µM Cy5-PEG3-Tetrazine + 10 µL of 10 mM DTT stock (final DTT concentration: 1 mM).
-
Test Condition 2 (TCEP): 90 µL of 1 µM Cy5-PEG3-Tetrazine + 10 µL of 10 mM TCEP stock (final TCEP concentration: 1 mM).
-
-
Incubation and Measurement:
-
Immediately after adding the reagents, take the first fluorescence reading (Time = 0).
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence from a buffer-only well.
-
Normalize the fluorescence intensity of each sample to its value at Time = 0.
-
Plot the normalized fluorescence intensity versus time for each condition to visualize the stability.
-
Conceptual Diagrams
The following diagrams illustrate the potential mechanisms of interaction and a troubleshooting pathway.
References
Cy5-PEG3-Tetrazine purification from unreacted components
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Cy5-PEG3-Tetrazine from unreacted components. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Cy5-PEG3-Tetrazine conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Conjugate | Incomplete reaction. | Ensure optimal reaction conditions (pH, temperature, time). Use a slight molar excess of the limiting reagent. |
| Degradation of Cy5 or Tetrazine. | Protect the reaction from light.[1] Use fresh, high-quality reagents. Avoid harsh pH conditions and prolonged exposure to elevated temperatures.[2][3] | |
| Loss of product during purification. | Optimize the purification method. For size-exclusion chromatography, choose a resin with an appropriate molecular weight cutoff.[4] For HPLC, optimize the gradient and column chemistry. | |
| Presence of Unreacted Cy5 in the Final Product | Inefficient purification. | Use a purification method with high resolving power, such as reverse-phase HPLC.[1] Size-exclusion chromatography or dialysis can also be effective. |
| Aggregation of free dye with the conjugate. | Add a small amount of organic solvent (e.g., DMSO) to the sample before purification to disrupt aggregates. | |
| Non-covalent binding of the dye. | Wash the purification column extensively with the mobile phase to remove non-specifically bound dye. Consider using hydrophobic interaction chromatography. | |
| Presence of Unreacted Tetrazine in the Final Product | Inefficient purification. | Reverse-phase HPLC is highly effective for separating small molecule tetrazine reagents from the labeled product. |
| Hydrolysis of the reactive group on the tetrazine reagent. | Use anhydrous solvents and store tetrazine reagents under dry conditions. | |
| Broad or Tailing Peaks in HPLC Chromatogram | Poor solubility of the conjugate. | Ensure the mobile phase is optimized for the solubility of your conjugate. The PEG3 linker should enhance water solubility. |
| Interaction of the conjugate with the column matrix. | Select an appropriate HPLC column (e.g., C18 for reverse-phase) and optimize the mobile phase composition (e.g., acetonitrile/water with TFA). | |
| Aggregation of the conjugate. | Prepare the sample in a buffer that prevents aggregation. Analyze by size-exclusion chromatography to check for aggregates. | |
| Loss of Fluorescence After Purification | Photobleaching of Cy5. | Minimize exposure of the sample to light during all steps of the experiment. |
| Degradation of the Cy5 dye. | Avoid extreme pH conditions and the presence of strong oxidizing or reducing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying Cy5-PEG3-Tetrazine conjugates?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for achieving high purity, as it can separate the desired conjugate from unreacted Cy5, unreacted tetrazine, and other reaction byproducts based on hydrophobicity. For larger biomolecules like antibodies, size-exclusion chromatography (SEC) or dialysis are also commonly used to remove smaller, unreacted components.
Q2: How can I remove unreacted Cy5 dye from my labeled protein?
A2: Unreacted Cy5 dye can be removed using several techniques. Size-exclusion chromatography (e.g., using Sephadex G-25 columns) is effective for separating the larger labeled protein from the small dye molecule. Dialysis is another option for removing small molecules from protein solutions. For higher resolution, hydrophobic interaction chromatography (HIC) or RP-HPLC can be employed.
Q3: My tetrazine reagent seems to be inactive. What could be the cause?
A3: Tetrazine reactivity can be compromised by several factors. Tetrazines can degrade over time, especially when exposed to light, moisture, or certain nucleophiles. It is crucial to store tetrazine reagents in a cool, dark, and dry place. When preparing stock solutions, use anhydrous solvents like DMSO or DMF. Also, ensure that no reducing agents are present in your reaction buffer, as they can deactivate the tetrazine moiety.
Q4: What are the optimal storage conditions for the purified Cy5-PEG3-Tetrazine conjugate?
A4: For short-term storage, keep the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to aliquot the sample and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The storage buffer should be free of any components that could react with the tetrazine or degrade the Cy5 dye. A common choice is a phosphate-buffered saline (PBS) at a neutral pH.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final Cy5-PEG3-Tetrazine conjugate can be assessed using analytical techniques such as HPLC or LC-MS. UV-Vis spectroscopy can also be used to determine the degree of labeling by measuring the absorbance at the respective maxima for the biomolecule (e.g., 280 nm for proteins) and Cy5 (around 650 nm).
Experimental Workflow & Protocol
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a Cy5-PEG3-Tetrazine conjugate.
Caption: A generalized workflow for the conjugation and purification of Cy5-PEG3-Tetrazine.
Detailed Protocol: Purification of a Cy5-PEG3-Tetrazine Labeled Peptide by RP-HPLC
This protocol provides a detailed methodology for the purification of a Cy5-PEG3-Tetrazine labeled peptide from unreacted components using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude reaction mixture containing the Cy5-PEG3-Tetrazine labeled peptide.
-
HPLC grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A).
-
HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B).
-
RP-HPLC system with a UV-Vis detector.
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Fraction collection tubes.
-
Lyophilizer.
Procedure:
-
Sample Preparation:
-
If the reaction was performed in a non-volatile buffer, it may need to be desalted first using a C18 solid-phase extraction (SPE) cartridge.
-
Dissolve the crude reaction mixture in a small volume of Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Set the detector to monitor at two wavelengths: one for the peptide (e.g., 220 or 280 nm) and one for the Cy5 dye (around 650 nm).
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to separate the components. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the specific properties of the peptide.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. The desired conjugate should absorb at both the peptide and Cy5 wavelengths. Unreacted peptide will only absorb at the peptide wavelength, and free Cy5-PEG3-Tetrazine will primarily absorb at the Cy5 wavelength.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the desired product.
-
Pool the pure fractions containing the Cy5-PEG3-Tetrazine labeled peptide.
-
Lyophilize the pooled fractions to obtain the purified product as a solid.
-
-
Storage:
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
References
Validation & Comparative
A Head-to-Head Comparison: Cy5-PEG3-Tetrazine Versus Other Cy Dyes for Advanced Labeling Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for illuminating complex biological processes. Cy5-PEG3-Tetrazine has emerged as a powerful tool for bioorthogonal labeling, offering a unique combination of a bright, far-red fluorophore with a highly reactive tetrazine moiety. This guide provides an objective, data-driven comparison of Cy5-PEG3-Tetrazine with other commonly used cyanine dyes—Cy3, Cy5.5, and Cy7—to facilitate an informed selection for your specific research needs.
This comprehensive guide delves into the key performance characteristics of these fluorescent probes, supported by quantitative data and detailed experimental protocols. We explore the underlying chemical principles, compare spectral properties, and provide workflows for common labeling applications, including cell surface labeling and antibody conjugation.
At a Glance: Performance Comparison of Cy Dyes
The selection of a fluorescent dye is a critical decision that balances the requirements for brightness, photostability, and spectral compatibility with the specific experimental setup. The following table summarizes the key photophysical and chemical properties of Cy5-PEG3-Tetrazine and its cyanine counterparts.
| Property | Cy5-PEG3-Tetrazine | Cy3 | Cy5.5 | Cy7 |
| Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) | Amine-reactive (NHS ester), Thiol-reactive (Maleimide) | Amine-reactive (NHS ester), Thiol-reactive (Maleimide) | Amine-reactive (NHS ester), Thiol-reactive (Maleimide) |
| Excitation Max (nm) | ~646 | ~550-554 | ~675-683 | ~750-756 |
| Emission Max (nm) | ~662 | ~568-570 | ~694-703 | ~775-779 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1][2] | ~150,000[3] | ~190,000 - 250,000[4][5] | ~200,000 - 250,000 |
| Quantum Yield (Φ) | ~0.2 | ~0.15 - 0.24 | ~0.22 - 0.28 | ~0.28 - 0.3 |
| Relative Photostability | Moderate | Moderate to High | Moderate | Low to Moderate |
| Key Advantages | Bioorthogonal, high specificity, rapid kinetics | Bright, well-established, good photostability | NIR emission, good for in vivo imaging | Deep NIR emission, excellent for deep-tissue in vivo imaging |
| Key Disadvantages | Requires pre-modification of target with a dienophile | Not bioorthogonal, potential for non-specific labeling | Lower quantum yield than Cy7 | More susceptible to photobleaching |
The Chemistry of Labeling: A Fundamental Divide
A key differentiator between Cy5-PEG3-Tetrazine and other Cy dyes lies in their labeling chemistry. Cy3, Cy5.5, and Cy7 are typically available with amine-reactive N-hydroxysuccinimide (NHS) esters or thiol-reactive maleimide groups. These functional groups react with primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues) on proteins and other biomolecules. While effective, this approach can lead to random labeling and potential disruption of the biomolecule's function if the modification occurs at a critical site.
In contrast, Cy5-PEG3-Tetrazine utilizes a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction occurs between the tetrazine moiety on the dye and a strained alkene, most commonly a trans-cyclooctene (TCO), that has been pre-introduced into the target biomolecule. This "click chemistry" approach is exceptionally fast, highly specific, and occurs under physiological conditions without interfering with native biological processes.
Bioorthogonal labeling workflow with Cy5-PEG3-Tetrazine.
The Role of the PEG Linker
The polyethylene glycol (PEG) linker in Cy5-PEG3-Tetrazine is not merely a spacer. The PEG3 moiety enhances the hydrophilicity and solubility of the dye, which is particularly beneficial for preventing aggregation in aqueous biological environments. PEGylation can also improve the pharmacokinetic properties of labeled molecules in vivo by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time. Furthermore, the PEG linker provides spatial separation between the Cy5 fluorophore and the tetrazine, minimizing potential steric hindrance and ensuring the efficient reactivity of the tetrazine.
Experimental Protocols
Detailed and reproducible protocols are essential for successful labeling experiments. Below are representative protocols for cell surface labeling and antibody conjugation using Cy5-PEG3-Tetrazine and other Cy dyes. Note: These are generalized protocols, and optimization of concentrations, incubation times, and buffer conditions is recommended for specific applications.
Protocol 1: Cell Surface Labeling with Cy5-PEG3-Tetrazine (Bioorthogonal)
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express TCO groups.
A. Metabolic Labeling of Cells with TCO:
-
Cell Seeding: Seed cells of interest in a suitable culture vessel to achieve 70-80% confluency.
-
Precursor Incubation: Introduce a TCO-containing metabolic precursor (e.g., a TCO-modified amino acid or sugar) to the cell culture medium.
-
Incubation: Culture the cells for 24-72 hours to allow for the incorporation of the TCO moiety into cell surface biomolecules.
B. Labeling with Cy5-PEG3-Tetrazine:
-
Cell Preparation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Dye Preparation: Prepare a working solution of Cy5-PEG3-Tetrazine in a suitable imaging buffer (e.g., phenol red-free medium) at a final concentration of 5-20 µM.
-
Incubation: Add the Cy5-PEG3-Tetrazine solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove unbound dye.
-
Imaging: The cells are now ready for fluorescence microscopy.
Workflow for cell surface labeling with Cy5-PEG3-Tetrazine.
Protocol 2: Antibody Conjugation with Cy3 NHS Ester
This protocol outlines the labeling of an antibody with an amine-reactive Cy3 NHS ester.
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy3 NHS ester to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 3: Protein Labeling with Cy5.5 Maleimide
This protocol is for labeling a protein with a thiol-reactive Cy5.5 maleimide.
-
Protein Reduction (if necessary): If the protein does not have free sulfhydryl groups, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Protein Preparation: Ensure the protein is in a maleimide-reaction compatible buffer (e.g., PBS, pH 6.5-7.5).
-
Dye Preparation: Dissolve the Cy5.5 maleimide in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Cy5.5 maleimide solution to the protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate from unreacted dye using a desalting column.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and ~675 nm.
Protocol 4: In Vivo Imaging with Cy7-Labeled Probes
This protocol provides a general workflow for in vivo imaging in a mouse model using a Cy7-labeled probe.
-
Probe Preparation: Prepare the Cy7-labeled probe (e.g., antibody or peptide) in a sterile, biocompatible buffer such as PBS.
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Probe Administration: Administer the Cy7-labeled probe via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific probe and target.
-
Imaging: At predetermined time points, image the animal using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 (e.g., excitation ~740-760 nm, emission ~770-800 nm).
General workflow for in vivo imaging with a Cy7-labeled probe.
Concluding Remarks
The choice between Cy5-PEG3-Tetrazine and other Cy dyes is contingent on the specific demands of the experiment. For applications requiring the utmost specificity and controlled labeling, the bioorthogonal approach offered by Cy5-PEG3-Tetrazine is unparalleled. The iEDDA reaction provides a robust and efficient method for conjugating a bright, far-red fluorophore to a wide range of biomolecules with minimal perturbation.
For more conventional labeling applications where random modification of amines or thiols is acceptable, Cy3, Cy5.5, and Cy7 remain excellent choices, each offering distinct spectral properties suitable for various imaging modalities. Cy3 is a workhorse for standard fluorescence microscopy, while the near-infrared emission of Cy5.5 and Cy7 makes them ideal for in vivo imaging, with Cy7 providing the deepest tissue penetration.
Ultimately, a thorough understanding of the underlying chemistry, photophysical properties, and experimental considerations detailed in this guide will empower researchers to select the optimal fluorescent probe to illuminate their scientific discoveries.
References
Decoding Conjugation: A Comparative Guide to Validating Cy5-PEG3-Tetrazine Conjugates by Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Cy5-PEG3-Tetrazine to a biomolecule is a critical step. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating this conjugation, supported by experimental data and detailed protocols. Mass spectrometry stands out for its precision in confirming the covalent attachment and determining the molecular weight of the final conjugate.
Performance Comparison of Validation Techniques
The choice of analytical technique for validating the formation of a Cy5-PEG3-Tetrazine conjugate depends on the specific information required, the available instrumentation, and the nature of the biomolecule being conjugated. While mass spectrometry provides the most definitive evidence of conjugation, other methods offer complementary information regarding purity and labeling efficiency.[1]
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy | SDS-PAGE with Fluorescence |
| Primary Information | Precise mass measurement, confirmation of covalent linkage, identification of conjugation sites.[2][3] | Purity assessment, quantification of labeling efficiency, separation of conjugated from unconjugated species.[3] | Qualitative and quantitative assessment of conjugation based on absorbance spectra.[4] | Visual confirmation of conjugation through a molecular weight shift and fluorescence. |
| Quantitative Capability | Semi-quantitative (MALDI-TOF) to quantitative (LC-ESI-MS). | Highly quantitative. | Quantitative. | Semi-quantitative. |
| Key Advantages | Direct and definitive confirmation of conjugation. High resolution and accuracy (especially LC-ESI-MS). | Robust, widely available, and excellent for assessing purity. | Rapid, straightforward, and non-destructive. | Simple, cost-effective, and provides a clear visual indication. |
| Limitations | Can be sensitive to buffers and salts. May require more complex sample preparation. | Indirect evidence of conjugation. Co-elution of species can occur. | Indirect evidence; relies on distinct spectral properties of the dye and tetrazine. | Low resolution, does not provide precise molecular weight. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for the validation of Cy5-PEG3-Tetrazine conjugate formation, incorporating both mass spectrometry and alternative techniques for a comprehensive analysis.
Caption: Workflow for Cy5-PEG3-Tetrazine conjugate validation.
Detailed Experimental Protocols
Mass Spectrometry (MALDI-TOF) Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid method for determining the molecular weight of the conjugate.
-
Sample Preparation : Mix the purified conjugate (typically 1-10 pmol) with a suitable matrix solution (e.g., sinapinic acid for larger proteins) at a 1:1 volume ratio.
-
Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Data Acquisition : Acquire the mass spectrum in positive ion linear mode. The mass range should be set to encompass the expected molecular weights of the unconjugated and conjugated biomolecule.
-
Data Analysis : The resulting spectrum will show peaks corresponding to the unconjugated biomolecule and the Cy5-PEG3-Tetrazine labeled biomolecule. A successful conjugation is confirmed by a mass increase corresponding to the molecular weight of the Cy5-PEG3-Tetrazine moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS, particularly with an Electrospray Ionization (ESI) source, offers higher resolution and can be used for more detailed characterization and quantification.
-
Sample Preparation : Prepare the purified conjugate at a concentration of 0.1-1 mg/mL in a buffer compatible with mass spectrometry, such as ammonium acetate.
-
LC Separation : Inject the sample onto a reversed-phase HPLC column to separate the conjugate from impurities.
-
MS Data Acquisition : The eluent from the LC is directed into the ESI-MS source. Acquire data in positive ion mode over an appropriate mass-to-charge (m/z) range.
-
Data Deconvolution : The raw data, which contains a series of multiply charged ions, is deconvoluted to generate a zero-charge mass spectrum. This allows for the determination of the precise molecular weight of the conjugate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
RP-HPLC with fluorescence detection is a powerful method for assessing the purity and quantifying the labeling efficiency of the conjugate.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions :
-
Column: A C4 or C18 reversed-phase column suitable for protein separation.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and fluorescence detection with excitation and emission wavelengths appropriate for Cy5 (e.g., ~647 nm excitation and ~667 nm emission).
-
-
Data Analysis : Successful conjugation will result in a new peak with a longer retention time than the unconjugated biomolecule due to the increased hydrophobicity from the Cy5 dye. The peak areas can be used to calculate the labeling efficiency.
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy provides a quick and straightforward method to qualitatively confirm the reaction between the tetrazine and its reaction partner (e.g., a trans-cyclooctene modified biomolecule).
-
Sample Preparation : Prepare solutions of the starting biomolecule, the Cy5-PEG3-Tetrazine, and the purified conjugate in a suitable buffer.
-
Spectral Acquisition : Measure the absorbance spectra of all samples, typically from 300 nm to 750 nm.
-
Data Analysis : Successful conjugation is indicated by the disappearance of the characteristic absorbance peak of the tetrazine moiety (around 520-540 nm) in the spectrum of the purified conjugate, while the characteristic absorbance peak of the Cy5 dye (around 650 nm) remains.
References
A Comparative Guide to the Photostability of Cy5-PEG3-Tetrazine Conjugates
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of a fluorescent probe is paramount to experimental success. This guide provides an objective comparison of the photostability of Cy5-PEG3-Tetrazine, a widely used far-red fluorophore for bioorthogonal labeling, against its common alternatives. The inclusion of a PEG3 linker is designed to enhance water solubility and reduce steric hindrance during conjugation. This analysis is supported by key performance data and detailed experimental protocols to aid in making an informed decision for demanding imaging applications.
The core of the conjugate, Cyanine5 (Cy5), is a popular dye for labeling biomolecules. However, it is known to be susceptible to photobleaching, which can be a significant limitation in experiments requiring long or intense light exposure.[1] Understanding its photostability relative to other available fluorophores is crucial for experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes key spectral and photostability properties of Cy5 and its common alternatives, particularly those available as tetrazine conjugates for click chemistry applications. Data is compiled from various sources and should be considered representative, as values can vary with experimental conditions.
| Parameter | Cy5-PEG3-Tetrazine | Alexa Fluor 647-Tetrazine | iFluor 647-Tetrazine | DyLight 647-Tetrazine |
| Excitation Max (nm) | ~649 | ~650 | ~650 | ~654 |
| Emission Max (nm) | ~670[1] | ~665 | ~665 | ~673 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | >165,000 | ~250,000 | ~250,000 |
| Quantum Yield | ~0.20 - 0.27[1] | ~0.33 | High | High |
| Relative Photostability | Good | Excellent | Excellent | Very Good |
| Key Characteristics | Cost-effective, widely used | High photostability and brightness | High photostability, pH-insensitive[2] | Good performance, alternative to Cy5 |
Performance Comparison
Photostability
A critical factor for quantitative fluorescence microscopy is the photostability of the fluorophore, especially for time-lapse imaging or super-resolution microscopy.[3] Direct comparisons have consistently shown that Alexa Fluor 647 exhibits significantly greater resistance to photobleaching than Cy5. In one study, after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%. The iFluor 647 family of dyes is also reported to have much stronger fluorescence and higher photostability compared to Cy5 probes.
The photostability of cyanine dyes like Cy5 is highly dependent on the local chemical environment. Factors such as high excitation intensity and the presence of molecular oxygen can accelerate photobleaching. Conversely, the use of oxygen scavenging systems or antioxidant agents can enhance photostability. It has been demonstrated that directly conjugating antioxidant molecules such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 can dramatically enhance its photostability without significantly altering its spectral properties.
Brightness
The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield. Both Cy5 and its alternatives are characterized by high extinction coefficients, meaning they absorb light efficiently. While Cy5 has a good quantum yield, Alexa Fluor 647 is generally considered brighter, particularly when conjugated to proteins.
Bioorthogonal Reaction
The tetrazine moiety on these conjugates allows for their use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified biomolecule. This "click chemistry" reaction is known for its exceptionally fast kinetics and its ability to proceed in complex biological environments, making it ideal for live-cell imaging. All the compared tetrazine conjugates are expected to exhibit the rapid kinetics characteristic of this reaction.
Experimental Protocols
A standardized method is essential for the accurate comparison of fluorophore photostability. The following protocol describes a common approach using time-lapse imaging to quantify fluorescence decay.
Objective: To determine and compare the photobleaching half-life (t₁/₂) of different tetrazine-conjugated fluorophores under controlled illumination.
Materials:
-
Fluorophore-tetrazine conjugates (e.g., Cy5-PEG3-Tetrazine, Alexa Fluor 647-Tetrazine).
-
TCO-modified biomolecule (e.g., protein, antibody, or oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope with a stable light source (laser or LED), appropriate filter sets, and a sensitive camera (sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Conjugate the tetrazine-fluorophores to the TCO-modified biomolecule according to the manufacturer's protocol.
-
Immobilize the labeled biomolecules on a microscope slide to prevent diffusion during imaging. This can be achieved through methods like biotin-streptavidin interactions or other surface chemistries.
-
Add the imaging buffer to the sample and cover with a coverslip.
-
-
Microscope Setup:
-
Power on the microscope and allow the light source to stabilize for consistent output.
-
Select the appropriate filter set for the fluorophore being imaged (e.g., for Cy5, use an excitation filter around 630-650 nm and an emission filter around 660-700 nm).
-
It is critical to use the same objective, light intensity, and camera settings for all samples to ensure a fair comparison.
-
-
Time-Lapse Imaging:
-
Focus on a region of interest containing the immobilized, fluorescently labeled biomolecules.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to accurately capture the fluorescence decay.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no labeled molecules and subtracting it from your measurements.
-
Normalize the intensity values by dividing each value by the initial fluorescence intensity (from the first image).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability. The decay curve can often be fitted to an exponential function to determine the decay constant.
-
Visualizations
Caption: Experimental workflow for assessing fluorophore photostability.
Caption: Bioorthogonal labeling via IEDDA cycloaddition reaction.
References
A Head-to-Head Comparison: Cy5-PEG3-Tetrazine vs. Alternative Bioorthogonal Reaction Pairs
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate reaction pair is paramount to experimental success. This guide provides an objective comparison of Cy5-PEG3-Tetrazine, a widely used fluorescent probe for inverse-electron-demand Diels-Alder (IEDDA) reactions, with other prominent bioorthogonal chemistries. We will delve into their performance characteristics, supported by quantitative data and detailed experimental protocols, to empower informed decision-making for applications ranging from in vitro labeling to in vivo imaging and drug delivery.
The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene like trans-cyclooctene (TCO), has emerged as a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity.[1] Cy5-PEG3-Tetrazine combines the bright, far-red fluorescent Cy5 dye with a hydrophilic polyethylene glycol (PEG) linker and the tetrazine reactive handle, making it a powerful tool for fluorescently labeling TCO-modified biomolecules. However, a comprehensive evaluation of its performance against other bioorthogonal pairs, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), is crucial for selecting the optimal tool for a given biological context.
Quantitative Comparison of Bioorthogonal Reaction Pairs
The efficacy of a bioorthogonal reaction is primarily dictated by its kinetics, the stability of the reactants, and the photophysical properties of the associated reporter. The following tables summarize key quantitative data for Cy5-PEG3-Tetrazine and its alternatives.
Table 1: Comparison of Fluorophore-Tetrazine Conjugates
| Feature | Cy5-PEG3-Tetrazine | Alexa Fluor 647-Tetrazine |
| Excitation Max (nm) | ~650 | ~650 |
| Emission Max (nm) | ~670 | ~668 |
| Quantum Yield | ~0.28 | ~0.33 |
| Photostability | Moderate | High |
| Relative Brightness | Good | Excellent |
| Molecular Weight | Lower | Higher |
Note: Data is compiled from various sources and may vary slightly based on specific experimental conditions.
Alexa Fluor 647-Tetrazine generally exhibits superior photostability and brightness compared to its Cy5 counterpart.[1] One study demonstrated that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[1] This makes Alexa Fluor 647-Tetrazine a preferred choice for demanding imaging applications like super-resolution microscopy.[1] However, Cy5-PEG3-Tetrazine remains a well-established and more cost-effective option for many standard fluorescence microscopy applications.[1] The inclusion of the PEG linker in Cy5-PEG3-Tetrazine enhances its water solubility and reduces potential steric hindrance during conjugation.
Table 2: Kinetic Comparison of Bioorthogonal Reaction Pairs
| Reaction | Dienophile/Alkyne | Diene/Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA | trans-cyclooctene (TCO) | Tetrazine | 10³ - 10⁶ |
| IEDDA | Bicyclononyne (BCN) | Tetrazine | ~1 |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~1 |
| SPAAC | Bicyclononyne (BCN) | Azide | ~0.1 - 1 |
| SPAAC | Cyclooctyne (OCT) | Azide | ~10⁻³ |
| Staudinger Ligation | Phosphine | Azide | ~10⁻³ |
Note: Rate constants can vary depending on the specific structures of the reactants, solvent, and temperature.
The IEDDA reaction between TCO and tetrazine is renowned for its exceptional speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions. This rapid ligation is crucial for applications requiring low reactant concentrations or high temporal resolution, such as in vivo pre-targeting strategies for imaging and drug delivery. In contrast, SPAAC reactions, while still highly efficient and widely used, generally exhibit slower kinetics. The azide group used in SPAAC is exceptionally small and bio-inert, which can be advantageous in minimizing perturbations to biological systems.
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental differences between these bioorthogonal chemistries, the following diagrams illustrate their respective reaction mechanisms and a general workflow for comparing their kinetics.
Caption: Reaction mechanisms for IEDDA and SPAAC.
Caption: General experimental workflow for determining reaction kinetics.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing different bioorthogonal reactions. Below are generalized methodologies for key experiments.
General Considerations for Kinetic Analysis
-
Pseudo-First-Order Conditions: To simplify kinetic analysis, reactions are often performed under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant. The concentration of the excess reactant remains effectively constant, allowing for the determination of a pseudo-first-order rate constant (k') from which the second-order rate constant (k₂) can be calculated.
-
Monitoring Techniques: The reaction progress can be monitored using various analytical techniques. For IEDDA reactions involving tetrazines, UV-Vis spectrophotometry is often employed due to the distinct chromophore of the tetrazine that disappears upon reaction. For SPAAC and other reactions without a convenient chromophore change, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to monitor the disappearance of reactant signals and the appearance of product signals over time.
Protocol 1: Determining IEDDA Kinetics using UV-Vis Spectrophotometry
This protocol is adapted from methodologies used to measure the second-order rate constants of TCO-tetrazine ligations.
Materials:
-
TCO-functionalized molecule of interest
-
Cy5-PEG3-Tetrazine
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-functionalized molecule of known concentration in the reaction buffer.
-
Prepare a stock solution of Cy5-PEG3-Tetrazine of known concentration in the same reaction buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).
-
-
Reaction Initiation and Monitoring:
-
In a cuvette, add the TCO-functionalized molecule solution (in at least 10-fold excess).
-
Initiate the reaction by adding a small volume of the Cy5-PEG3-Tetrazine stock solution and mix quickly.
-
Immediately begin recording the absorbance at the specified wavelength at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of the tetrazine versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the TCO-functionalized molecule.
-
Protocol 2: Determining SPAAC Kinetics using ¹H NMR Spectroscopy
This protocol describes a representative method to determine the second-order rate constant for the reaction between a strained alkyne and an azide.
Materials:
-
Strained alkyne (e.g., DBCO-functionalized molecule)
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Internal standard (e.g., trimethylsilylpropanoic acid)
-
NMR spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the strained alkyne, azide, and internal standard of known concentrations in the deuterated solvent. The azide should be in at least 10-fold excess.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine precise volumes of the strained alkyne and internal standard stock solutions with the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the azide stock solution to the NMR tube and mix.
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of a characteristic proton signal of the strained alkyne.
-
-
Data Analysis:
-
For each spectrum, integrate the chosen proton signal of the strained alkyne and the signal of the internal standard.
-
Calculate the concentration of the strained alkyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the strained alkyne concentration versus time.
-
The negative of the slope of the resulting straight line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
-
Conclusion
The choice between Cy5-PEG3-Tetrazine and other bioorthogonal reaction pairs depends on the specific requirements of the experiment.
Choose Cy5-PEG3-Tetrazine (or other TCO-tetrazine pairs) for:
-
Applications demanding extremely fast reaction kinetics.
-
In vivo pre-targeting for imaging or drug delivery where rapid clearance of the unbound probe is beneficial.
-
Experiments where low reactant concentrations are necessary.
Consider SPAAC (e.g., DBCO-azide) for:
-
Applications where the smallest possible bioorthogonal tag (the azide) is critical to minimize biological perturbation.
-
Dual-labeling experiments in conjunction with IEDDA, as the two chemistries are orthogonal.
-
Situations where the higher stability of the azide group is advantageous.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable bioorthogonal reaction pair to achieve their scientific goals.
References
The Specificity of Cy5-PEG3-Tetrazine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules within their native environment is paramount. Cy5-PEG3-Tetrazine has emerged as a powerful tool for fluorescently tagging molecules in live cells, leveraging the principles of bioorthogonal chemistry. This guide provides an objective comparison of its performance against alternative labeling strategies, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.
The specificity of Cy5-PEG3-Tetrazine labeling is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO).[1] This reaction is exceptionally fast and highly selective, proceeding within living systems without interfering with native biochemical processes.[1][2] The high specificity ensures that the Cy5 fluorophore is covalently attached only to the intended target molecule, which has been pre-functionalized with a TCO group.
Performance Comparison: Cy5-PEG3-Tetrazine vs. Alternatives
To provide a clear performance benchmark, Cy5-PEG3-Tetrazine is compared here with two common alternatives: a probe from the same iEDDA "click chemistry" family, Alexa Fluor 647-Tetrazine, and a probe from the widely used azide-alkyne cycloaddition family, an Alexa Fluor 647-alkyne.
| Feature | Cy5-PEG3-Tetrazine | Alexa Fluor 647-Tetrazine | Alexa Fluor 647-Alkyne (SPAAC) |
| Specificity | High | High | High |
| Reaction Chemistry | iEDDA (Tetrazine-TCO) | iEDDA (Tetrazine-TCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics (k₂) | Very Fast (up to 10⁶ M⁻¹s⁻¹)[1][2] | Very Fast (up to 10⁶ M⁻¹s⁻¹) | Moderate (~10⁻¹-10¹ M⁻¹s⁻¹) |
| Photostability | Good | Excellent | Excellent |
| Quantum Yield | Good | High | High |
| Bioorthogonality | Excellent | Excellent | Excellent |
| Cell Permeability | Can be designed for intra- or extracellular labeling | Can be designed for intra- or extracellular labeling | Can be designed for intra- or extracellular labeling |
| Fluorogenicity | Possible with specific tetrazine structures | Possible with specific tetrazine structures | Less common |
Key Takeaways from the Comparison:
-
Specificity: All three probes offer high specificity, which is primarily determined by the precision of introducing the reactive handle (TCO or azide) onto the target biomolecule.
-
Kinetics: The iEDDA reaction used by the tetrazine probes is significantly faster than the SPAAC reaction, enabling rapid labeling at lower concentrations.
-
Photostability: Alexa Fluor dyes are generally more resistant to photobleaching than Cy5, making Alexa Fluor 647-Tetrazine a better choice for long-term or intensive imaging experiments.
-
Fluorogenicity: A significant advantage of some tetrazine-dye conjugates is their "turn-on" fluorescence upon reaction, which minimizes background from unbound probes and can eliminate the need for wash steps.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for labeling cell surface proteins using Cy5-PEG3-Tetrazine.
Protocol 1: Two-Step Pre-Targeting for Live-Cell Imaging
This protocol involves pre-targeting a cell surface protein with an antibody conjugated to TCO, followed by labeling with Cy5-PEG3-Tetrazine.
Materials:
-
Cells expressing the target surface protein
-
TCO-conjugated antibody specific to the target protein
-
Cy5-PEG3-Tetrazine
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells in a suitable imaging dish (e.g., glass-bottom plate) to the desired confluency.
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody (e.g., 10-100 nM in imaging medium) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Labeling: Prepare a 1-10 µM working solution of Cy5-PEG3-Tetrazine in imaging medium. Add this solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light. The reaction is typically rapid.
-
Washing (Optional but Recommended): Wash the cells three times with imaging medium to remove unbound Cy5-PEG3-Tetrazine.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Negative Control for Specificity Validation
To confirm that the observed fluorescence is due to the specific tetrazine-TCO reaction, a negative control is essential.
Procedure:
-
Follow the same steps as in Protocol 1, but use cells that have not been incubated with the TCO-conjugated antibody.
-
Alternatively, for a competition control, co-incubate TCO-expressing cells with Cy5-PEG3-Tetrazine and a large excess of a non-fluorescent tetrazine derivative.
-
A significant reduction in the Cy5 signal in the competition control or minimal fluorescence in the primary negative control would indicate specific labeling.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Pre-targeting strategy for live-cell imaging.
Caption: General experimental workflow for specificity validation.
References
The Impact of PEG Linker Length on Tetrazine Dye Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in applications like antibody-drug conjugates (ADCs) and pre-targeted imaging.[1] Tetrazine linkers, renowned for their rapid and specific bioorthogonal click chemistry with trans-cyclooctene (TCO), are increasingly popular.[1] The incorporation of polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate.[1][2] This guide provides an objective comparison of different length PEG spacers in tetrazine linkers, supported by experimental data.
Data Presentation: The Influence of PEG Linker Length on Key Bioconjugate Properties
The length of the PEG spacer in a tetrazine linker can significantly influence several critical parameters of a bioconjugate, including the drug-to-antibody ratio (DAR), hydrophilicity, stability, and in vivo performance.[1] The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.
Table 1: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
Data suggests that intermediate-length PEG spacers (PEG6 and PEG8) can lead to higher drug loading, while shorter (PEG4) and longer (PEG24) spacers may result in lower DARs.
Table 2: Effect of PEG Spacer Length on Hydrophilicity (LogD)
| PEG Spacer Length | LogD |
| PEG2 | -1.95 |
| PEG12 | -2.22 |
An increase in PEG spacer length leads to a decrease in the LogD value, indicating higher hydrophilicity.
Table 3: Impact of PEG Spacer Length on ADC Clearance in Rats
| PEG Spacer Length | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG4 | ~10 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Clearance rates of ADCs decrease with increasing PEG length, with a plateau observed for longer PEG chains (PEG8 and above).
Table 4: In Vivo Biodistribution of DOTA-Tetrazine Probes with and without PEG Linker
| Organ | % Injected Dose / gram (No PEG) | % Injected Dose / gram (PEG11) |
| Blood | 0.1 ± 0.0 | 1.2 ± 0.2 |
| Tumor | 2.5 ± 0.5 | 4.5 ± 1.1 |
| Kidney | 10.2 ± 1.5 | 2.1 ± 0.4 |
PEGylation with a PEG11 linker significantly increased blood circulation and tumor uptake while decreasing kidney retention.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Conjugation of Tetrazine-PEGn-NHS Ester to an Antibody
This protocol describes the general procedure for conjugating a Tetrazine-PEGn-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Tetrazine-PEGn-NHS ester (n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody can be determined using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
A. UV-Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the tetrazine dye (typically around 520 nm).
-
Calculate the concentration of the antibody and the drug-linker using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug-linker to the antibody.
B. Hydrophobic Interaction Chromatography (HIC) Method:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species (with varying numbers of conjugated drug-linkers) using a decreasing salt gradient.
-
The peaks corresponding to different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.
-
The average DAR can be calculated from the peak areas of the different species.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of PEGylated tetrazine dyes.
Caption: A general workflow for bioconjugation and pre-targeted imaging using Tetrazine-PEG linkers.
Caption: The relationship between PEG linker length and the resulting properties of the bioconjugate.
References
Evaluating the In Vivo Performance of Cy5-PEG3-Tetrazine Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo imaging and targeted therapies, the selection of appropriate chemical tools is paramount for achieving sensitive and specific results. Cy5-PEG3-Tetrazine probes have emerged as a valuable asset for bioorthogonal applications, particularly in pretargeted imaging strategies. This guide provides an objective comparison of the in vivo performance of Cy5-PEG3-Tetrazine probes against relevant alternatives, supported by experimental data and detailed protocols to aid researchers in their experimental design.
Performance Comparison of Tetrazine Probes
The in vivo efficacy of a fluorescent tetrazine probe is determined by a combination of factors, including its brightness, photostability, reaction kinetics, and pharmacokinetic properties such as biodistribution and clearance. The length of the polyethylene glycol (PEG) linker plays a crucial role in modulating these characteristics. While direct head-to-head in vivo comparisons of Cy5-tetrazine probes with varying PEG lengths are not extensively documented in a single study, we can infer performance trends from available data on similar probes.
Table 1: Comparison of In Vivo Performance Parameters for Cy5-PEG-Tetrazine Probes
| Performance Parameter | Cy5-PEG3-Tetrazine (Inferred) | Cy5-PEG8-Tetrazine (Alternative) | Alexa Fluor 647-Tetrazine (Alternative) | Key Considerations & References |
| Fluorophore Properties | ||||
| Excitation/Emission (nm) | ~650 / ~670 | ~650 / ~670 | ~650 / ~672 | Both dyes are well-suited for in vivo near-infrared (NIR) imaging, minimizing tissue autofluorescence. |
| Photostability | Good | Good | Excellent | Alexa Fluor 647 is known to be more photostable than Cy5, which is a critical factor for long-term or intensive imaging studies.[1] |
| In Vivo Performance | ||||
| Blood Clearance | Relatively Fast | Slower | Similar to Cy5-PEG8 | Shorter PEG chains generally lead to faster renal clearance. Longer PEG chains increase circulation time.[2] |
| Non-specific Binding | Moderate | Low | Low | The hydrophilic PEG linker reduces non-specific binding. Longer PEG chains can further decrease this effect.[3] |
| Tumor Uptake (%ID/g) | Moderate | Higher | Higher | Longer circulation times associated with longer PEG linkers can lead to greater accumulation at the target site.[4] |
| Signal-to-Background Ratio | Good | Excellent | Excellent | The pre-targeting approach, combined with efficient clearance of unbound probe, generally results in high signal-to-background ratios.[2] Fluorogenic tetrazine probes can further enhance this by minimizing fluorescence until the bioorthogonal reaction occurs. |
Note: The in vivo performance of these probes is highly dependent on the specific targeting strategy (e.g., the antibody-TCO conjugate used) and the animal model. The data for Cy5-PEG3-Tetrazine is inferred based on the established trends of PEGylation on probe pharmacokinetics.
Signaling Pathway and Experimental Workflow
The utility of Cy5-PEG-Tetrazine probes in vivo is centered around the highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (TCO) tagged molecule. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forms the basis of pretargeted imaging strategies.
Bioorthogonal ligation of Tetrazine and TCO.
A typical pretargeted in vivo imaging experiment involves a two-step process designed to maximize the signal at the target site while minimizing background fluorescence from unbound probes.
Workflow for pretargeted in vivo imaging.
Experimental Protocols
The following are detailed methodologies for key experiments in evaluating the in vivo performance of Cy5-PEG3-Tetrazine probes.
Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody
-
Antibody Preparation : Exchange the buffer of the targeting antibody to a phosphate-buffered saline (PBS) at pH 7.4-8.0. Adjust the antibody concentration to 2-5 mg/mL.
-
TCO-NHS Ester Preparation : Dissolve the TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.
-
Conjugation Reaction : Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification : Remove unreacted TCO-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO group at its specific absorbance wavelength, or by using mass spectrometry.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Murine Xenograft Model
-
Animal Model : Utilize tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice).
-
Administration of TCO-Antibody : Administer the TCO-conjugated antibody (typically 50-100 µg per mouse) via intravenous (tail vein) injection.
-
Incubation and Clearance : Allow the TCO-antibody to circulate and accumulate at the tumor site for 24 to 72 hours. This period should be optimized based on the antibody's pharmacokinetics to ensure clearance of unbound conjugate.
-
Administration of Cy5-PEG3-Tetrazine Probe : Prepare a sterile solution of the Cy5-PEG3-Tetrazine probe in PBS. Administer the probe (typically 1-5 molar equivalents relative to the antibody) via intravenous injection.
-
In Vivo Imaging : Anesthetize the mice at various time points post-probe injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).
-
Data Analysis : Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the tumor and in a background region (e.g., muscle). Calculate the tumor-to-background or tumor-to-muscle ratio to assess targeting specificity.
Protocol 3: Ex Vivo Biodistribution Analysis
-
Tissue Harvesting : At the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging : Image the excised organs using the in vivo imaging system to visualize the probe distribution.
-
Quantitative Analysis : Homogenize the tissues and measure the fluorescence using a plate reader. Alternatively, if using a radiolabeled tetrazine in parallel studies, quantify the radioactivity per gram of tissue using a gamma counter. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Cy5-PEG3-Tetrazine probes are effective tools for in vivo pretargeted imaging, offering good performance characteristics. The choice of a specific probe should be guided by the experimental requirements. For applications demanding high photostability, an Alexa Fluor 647-tetrazine conjugate may be a superior alternative. When longer circulation times and potentially higher tumor accumulation are desired, a Cy5-tetrazine probe with a longer PEG linker, such as PEG8, should be considered. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to design and execute robust in vivo imaging studies using these powerful bioorthogonal tools.
References
Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of Cy5-PEG3-Tetrazine
For researchers, scientists, and drug development professionals, the precision of molecular labeling is paramount. The advent of bioorthogonal chemistry has provided powerful tools for tagging and visualizing biomolecules in their native environment. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has gained prominence for its rapid kinetics and high specificity. Cy5-PEG3-Tetrazine has emerged as a popular probe, combining the favorable spectral properties of the Cy5 dye with a hydrophilic PEG linker and the reactive tetrazine handle. However, a critical consideration for any in-cell labeling strategy is the potential for off-target reactions, or cross-reactivity, with endogenous cellular components. This guide provides an objective comparison of Cy5-PEG3-Tetrazine's performance with alternative bioorthogonal probes, supported by experimental data and detailed protocols to assess and mitigate non-specific binding.
The Dance of Bioorthogonal Chemistry: Tetrazines in the Cellular Ballroom
The iEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates, often orders of magnitude higher than other click chemistry reactions. This allows for efficient labeling at low, physiologically compatible concentrations. The Cy5-PEG3-Tetrazine probe leverages this chemistry, offering a bright, far-red fluorescent signal that minimizes interference from cellular autofluorescence. The inclusion of a short polyethylene glycol (PEG3) linker enhances water solubility and can reduce steric hindrance.
However, the electrophilic nature of the tetrazine ring, which drives the rapid reaction with dienophiles, also presents a potential for off-target reactions. The most notable of these is the reaction with endogenous thiols, such as glutathione and cysteine, which are present at high concentrations within the cell. This can lead to non-specific labeling of proteins and other biomolecules, contributing to background signal and potentially confounding experimental results. The structure of the tetrazine itself plays a crucial role in its stability and reactivity, with more electron-deficient tetrazines exhibiting faster on-target kinetics but also potentially greater off-target reactivity.
Head-to-Head Comparison: Cy5-PEG3-Tetrazine vs. The Alternatives
Choosing the right tool for the job is critical. Below is a comparative analysis of Cy5-PEG3-Tetrazine against other commonly used bioorthogonal probes.
Table 1: Quantitative Comparison of Bioorthogonal Probes
| Feature | Cy5-PEG3-Tetrazine | Alexa Fluor 647-Tetrazine | DBCO-Cy5 (SPAAC) | BCN-Cy5 (SPAAC) |
| Reaction Chemistry | iEDDA | iEDDA | Strain-Promoted Alkyne-Azide Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition |
| Reaction Partner | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) | Azide | Azide |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | 10³ - 10⁶ | 10³ - 10⁶ | ~1 | ~0.1 - 1 |
| Fluorophore | Cyanine 5 | Alexa Fluor 647 | Cyanine 5 | Cyanine 5 |
| Excitation/Emission (nm) | ~650 / ~670 | ~650 / ~668 | ~650 / ~670 | ~650 / ~670 |
| Relative Photostability | Good | Excellent | Good | Good |
| Primary Cross-Reactivity Concern | Thiols (e.g., Glutathione, Cysteine) | Thiols (e.g., Glutathione, Cysteine) | Potential for some off-target reactions with thiols | Generally considered highly bioorthogonal |
| Signal-to-Noise Ratio | Good to Excellent (can be probe- and cell-type dependent) | Excellent | Good | Good |
Note: Reaction rates and signal-to-noise ratios can vary depending on the specific tetrazine or strained alkyne structure, the reaction partner, and the cellular environment.
Fluorophore Performance: A Brighter Shade of Red
While both Cy5 and Alexa Fluor 647 are far-red dyes, studies have shown that Alexa Fluor 647 exhibits superior photostability, making it a better choice for long-term imaging experiments or techniques that require high-intensity laser illumination.
Table 2: Fluorophore Performance Comparison
| Feature | Cy5 | Alexa Fluor 647 |
| Quantum Yield | ~0.28 | ~0.33 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Photostability | Good | Excellent |
| pH Sensitivity | Low | Low |
Experimental Protocols: Unmasking Cross-Reactivity
To rigorously assess the cross-reactivity of Cy5-PEG3-Tetrazine in your specific cellular model, a series of well-controlled experiments are essential.
Experimental Workflow for Assessing Probe Cross-Reactivity
A Head-to-Head Battle: Benchmarking Cy5-PEG3-Tetrazine Against Commercially Available Labeling Kits
For researchers, scientists, and drug development professionals navigating the burgeoning field of bioorthogonal chemistry, the selection of the optimal labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Cy5-PEG3-Tetrazine with other commercially available tetrazine-based labeling kits, offering a comprehensive overview of their performance, experimental protocols, and underlying chemical principles.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a cornerstone of modern bioconjugation. Its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological media without the need for cytotoxic catalysts have made it an indispensable tool for live-cell imaging, antibody-drug conjugate (ADC) development, and in vivo studies. At the heart of this technology are the fluorescently-tagged tetrazine reagents, with Cy5-PEG3-Tetrazine being a prominent example. This guide will delve into a comparative analysis of this reagent and its commercial alternatives.
The Chemical Workflow: A Two-Step Process
The labeling strategy involves a two-step process. First, the target biomolecule, typically an antibody or protein, is functionalized with a TCO group. Subsequently, the TCO-modified biomolecule is incubated with the tetrazine-conjugated fluorescent dye, such as Cy5-PEG3-Tetrazine, leading to a rapid and specific ligation.
Performance Comparison of Tetrazine-Based Labeling Reagents
The selection of a tetrazine-based labeling kit hinges on several key performance indicators, including reaction kinetics, labeling efficiency, and the photophysical properties of the conjugated fluorophore. While direct, head-to-head comparative studies of all commercially available kits under identical conditions are limited, the following table summarizes available data and key features of Cy5-PEG3-Tetrazine and popular alternatives.
| Feature | Cy5-PEG3-Tetrazine | BroadPharm Tetrazine Reagents | Biotium CF® Dye Tetrazines | Vector Labs Tetrazine Reagents |
| Reaction Kinetics (k₂ in M⁻¹s⁻¹) | ~1,000 - 30,000[1][2] | Up to 2,000 (for methyltetrazine)[3] | Generally fast, with methyltetrazines being more stable but slower than H-tetrazines[4] | Up to 30,000[1] |
| Fluorophore Options | Cy5 | Wide range including FITC, Cy3, Cy5, and other proprietary dyes | Proprietary CF® dyes with a broad spectral range | Cy3, Cy5, and other common fluorophores |
| PEG Linker | PEG3 | Various PEG lengths available (e.g., PEG4, PEG8, PEG12) | No PEG linker in the dye name, but may be present in the full chemical structure | PEG linkers of varying lengths are available (e.g., PEG5) |
| Photostability | Good, but generally lower than Alexa Fluor dyes | Fluorophore-dependent | CF® dyes are engineered for high photostability | Fluorophore-dependent |
| Quantum Yield | High (typically ~0.2-0.3) | Fluorophore-dependent | CF® dyes are designed for high brightness | Fluorophore-dependent |
| Water Solubility | Good, enhanced by the PEG linker | Generally good, aided by PEG linkers | CF® dyes are designed to be highly water-soluble | Good, especially for sulfonated dyes like Sulfo-Cy5 |
Note: The reaction kinetics of the iEDDA reaction are highly dependent on the specific structures of both the tetrazine and the TCO dienophile, as well as the reaction conditions. The values presented are for comparative purposes and may not be directly interchangeable between different studies or product lines.
The Underlying Chemistry: Inverse-Electron-Demand Diels-Alder Cycloaddition
The remarkable speed and specificity of the tetrazine-TCO ligation are rooted in the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction. In this bioorthogonal "click" reaction, the electron-poor tetrazine acts as the diene, and the strained TCO serves as the dienophile. The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and drives the formation of a stable dihydropyridazine bond.
References
Safety Operating Guide
Navigating the Safe Disposal of Cy5-PEG3-Tetrazine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cy5-PEG3-Tetrazine, a fluorescent labeling reagent. Due to the absence of a specific Safety Data Sheet (SDS) for Cy5-PEG3-Tetrazine, this guidance is based on information from SDS of similar compounds like Cy5 tetrazine and general best practices for handling cyanine dyes and tetrazine compounds.[1][2]
Core Safety and Handling Summary
A thorough understanding of a chemical's properties is the foundational step toward safe handling and disposal. The following table summarizes known hazard information for components related to Cy5-PEG3-Tetrazine. This information is based on similar compounds and should be treated as a precautionary guideline.
| Parameter | Cy5 (Cyanine 5) Component | Tetrazine Component | General Guidance for Cy5-PEG3-Tetrazine |
| GHS Hazard Classification | Hazards not thoroughly investigated. Handled with caution. | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[3] | Assume similar or compounded hazards. Treat as a hazardous substance. |
| Potential Health Effects | Avoid contact and inhalation.[1] | May cause respiratory irritation, skin irritation, and serious eye irritation.[3] | Potential for skin, eye, and respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, protective clothing, and eyewear. | Wear protective gloves, eye protection, and face protection. | Always wear nitrile gloves, safety goggles with side shields, and a lab coat. |
Disposal Protocol for Cy5-PEG3-Tetrazine
Adherence to a strict disposal protocol is crucial to prevent environmental contamination and ensure laboratory safety.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling Cy5-PEG3-Tetrazine waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (or other chemical-resistant gloves)
-
Safety goggles with side shields or a face shield
-
A buttoned lab coat
Step 2: Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for Cy5-PEG3-Tetrazine waste. The container must be made of a compatible material.
-
Do not mix Cy5-PEG3-Tetrazine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all materials contaminated with Cy5-PEG3-Tetrazine, including pipette tips, microfuge tubes, and any absorbent materials used for spills, in this designated container.
Step 3: Labeling of Hazardous Waste
Properly label the waste container with:
-
The words "Hazardous Waste "
-
The full chemical name: Cy5-PEG3-Tetrazine
-
The associated hazards (e.g., "Irritant," "Handle with Caution")
Step 4: Spill Management
In the event of a spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material, such as sand or vermiculite.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Do not allow the material to enter drains or water courses .
Step 5: Final Disposal Procedure
-
Once the hazardous waste container is full, ensure it is tightly sealed .
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal Workflow for Cy5-PEG3-Tetrazine
References
Essential Safety and Operational Guide for Handling Cy5-PEG3-Tetrazine
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents like Cy5-PEG3-Tetrazine is paramount. This guide provides immediate safety, operational, and disposal information for this fluorescent probe, which is commonly utilized in bioconjugation and click chemistry applications. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling Cy5-PEG3-Tetrazine
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. |
Operational Plan: Safe Handling Workflow
Proper handling of Cy5-PEG3-Tetrazine is crucial for both personnel safety and maintaining the integrity of the compound. The following workflow outlines the standard operating procedure.
Caption: A step-by-step workflow for the safe handling of Cy5-PEG3-Tetrazine.
Experimental Protocol: Step-by-Step Guidance
-
Preparation and Engineering Controls : Before handling the compound, ensure that a chemical fume hood is operational and the workspace is clean and uncluttered. Prepare all necessary equipment, such as spatulas, weighing paper, and solvent dispensers.
-
Donning PPE : Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Compound Handling :
-
Perform all manipulations of the solid compound and preparation of stock solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid direct contact with the compound. Use appropriate tools for transfer.
-
Keep the container tightly closed when not in use.
-
-
Experimental Use : When using solutions of Cy5-PEG3-Tetrazine, continue to wear all appropriate PPE.
-
Decontamination and Cleanup : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield/goggles and then the lab coat.
-
Waste Disposal : Dispose of all waste as outlined in the Disposal Plan below.
Disposal Plan
Proper disposal of Cy5-PEG3-Tetrazine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.
Table 2: Disposal Guidelines for Cy5-PEG3-Tetrazine Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid Compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Hazardous Waste Bag | Place all contaminated disposable labware into a designated hazardous waste bag. |
| Aqueous Waste Solutions | Labeled Hazardous Waste Container | Collect all aqueous waste containing the dye. Do not dispose of it down the drain. The pH of the waste should be neutralized if necessary before collection. |
| Contaminated Sharps | Sharps Container | Needles and syringes used to handle solutions of the compound should be disposed of in a designated sharps container. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Used gloves and other disposable PPE should be collected in a hazardous waste bag. |
In the event of a spill, evacuate the area and alert personnel. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, contact the institution's environmental health and safety department. Cleanup should only be performed by personnel wearing appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
